molecular formula C19H25N3O7S B588646 Propamidine Monoamide Isethionate CAS No. 1391051-87-8

Propamidine Monoamide Isethionate

カタログ番号: B588646
CAS番号: 1391051-87-8
分子量: 439.483
InChIキー: GKLXXISYELOYFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Propamidine Monoamide Isethionate is a chemical analog of the aromatic diamidine propamidine, a compound with established antimicrobial properties . The propamidine family of compounds, which includes diminazene and pentamidine, is known to interact with DNA, exhibiting a strong affinity for the minor groove, particularly at AT-rich sites . This interaction can inhibit DNA-dependent enzymes and potentially disrupt transcription processes, making these compounds a subject of interest in parasitology and microbiology research . While the parent compound, propamidine isethionate, has been used in clinical settings for conditions like Acanthamoeba keratitis, an infection of the cornea , the specific research applications and efficacy of the monoamide derivative are less documented and represent an area for further scientific investigation. Researchers may explore this analog to study structure-activity relationships within the diamidine class or to investigate novel biomolecular targets, including specific RNA-protein and protein-protein interactions . This product is strictly for research purposes in a controlled laboratory environment.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2.C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21);3H,1-2H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRUSDNSUNFBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140-63-6
Record name Propamidine isethionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

A Technical Guide to the Aromatic Diamidines: A Comparative Analysis of Propamidine Isethionate and its Monoamide Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the armamentarium of antimicrobial agents, the aromatic diamidines represent a class of compounds with a rich history and continued relevance, particularly in the management of challenging infections. Propamidine isethionate, a prominent member of this family, has been a mainstay in topical anti-infective therapy for decades. This guide provides an in-depth technical examination of propamidine isethionate, from its fundamental chemical properties to its clinical applications. Furthermore, it addresses its structural analogue, propamidine monoamide isethionate. While empirical data on the monoamide form is notably scarce in public literature, this guide will leverage established principles of medicinal chemistry and structure-activity relationships to postulate its divergent functional profile. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these compounds.

Part 1: Propamidine Isethionate - A Comprehensive Technical Profile

Propamidine isethionate is the salt formed between the potent antimicrobial agent propamidine and two equivalents of isethionic acid.[1] This formulation enhances the solubility and stability of the active diamidine moiety for pharmaceutical applications.

Chemical Structure and Physicochemical Properties

Propamidine is characterized by two electron-rich benzamidine groups connected by a flexible three-carbon alkoxy chain.[2] This structure is pivotal to its biological activity. The isethionate salt exists as a white or almost white crystalline powder or colorless crystals and is soluble in water and glycerol.[3]

Table 1: Physicochemical Properties of Propamidine Isethionate

PropertyValueSource(s)
IUPAC Name 4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;bis(2-hydroxyethanesulfonic acid)[1]
CAS Number 140-63-6[2]
Molecular Formula C21H32N4O10S2[1]
Molecular Weight 564.6 g/mol [1]
Appearance Hygroscopic, very bitter crystals or granular powder[3]
Solubility Soluble in water (~1 in 5), glycerol, 95% alcohol (~1 in 33)[3]
pH (5% w/v aq. soln.) 4.5 to 6.5[3]
Mechanism of Action

Propamidine is a member of the aromatic diamidine group of compounds which possess bacteriostatic properties against a wide range of organisms.[2][4] The antimicrobial activity of propamidine is multifaceted. Its primary mechanism involves the disruption of microbial DNA synthesis.[5] The dicationic nature of the molecule at physiological pH allows it to bind to the minor groove of DNA at AT-rich regions, interfering with replication and transcription. Additionally, propamidine can disrupt the transport of essential amino acids and inhibit the synthesis of nucleic acids (DNA and RNA) within the pathogen.[6] This interference with critical cellular functions results in a bacteriostatic effect, preventing the replication and spread of infection.[6]

cluster_0 Propamidine Isethionate Action Propamidine Propamidine (Dicationic) Membrane Bacterial Cell Membrane Propamidine->Membrane Disruption DNA Bacterial DNA (AT-rich regions) Propamidine->DNA Binds to Minor Groove Metabolism Essential Metabolic Pathways Propamidine->Metabolism Interference Inhibition Inhibition of Growth & Replication Membrane->Inhibition DNA->Inhibition Metabolism->Inhibition

Caption: Proposed Mechanism of Action of Propamidine.

Antimicrobial Spectrum and Clinical Applications

Propamidine isethionate exhibits broad-spectrum activity against a variety of microorganisms. It is particularly effective against Gram-positive bacteria, including pyogenic cocci and antibiotic-resistant staphylococci.[2] Its activity is retained in the presence of organic matter such as tissue fluids and pus.[2][4]

Table 2: Antimicrobial Spectrum of Propamidine Isethionate

Organism TypeExamplesSource(s)
Gram-positive Bacteria Staphylococcus aureus, Streptococcus pyogenes[7]
Gram-negative Bacteria Some strains, including Escherichia coli and Proteus vulgaris[7]
Fungi Aspergillus niger, Candida albicans[7]
Protozoa Acanthamoeba species[5][8]

Clinically, propamidine isethionate is most commonly used in ophthalmic preparations for the treatment of minor eye infections such as conjunctivitis and blepharitis.[1] It is available over-the-counter in products like Brolene® eye drops.[9][10] A significant application is in the management of Acanthamoeba keratitis, a severe and painful corneal infection that can lead to vision loss.[5][8] For this indication, it is often used in combination with other antimicrobial agents.[11]

Experimental Protocol: In Vitro Susceptibility Testing for Acanthamoeba

The following is a generalized protocol for assessing the in vitro efficacy of propamidine isethionate against Acanthamoeba trophozoites.

Objective: To determine the minimum inhibitory concentration (MIC) of propamidine isethionate against Acanthamoeba trophozoites.

Materials:

  • Acanthamoeba castellanii (ATCC 30234)

  • Peptone-yeast extract-glucose (PYG) medium

  • Propamidine isethionate stock solution (sterile, of known concentration)

  • 96-well microtiter plates

  • Inverted microscope

  • Hemocytometer

Methodology:

  • Culturing of Acanthamoeba: Culture A. castellanii trophozoites in PYG medium at 25-30°C.

  • Preparation of Inoculum: Harvest trophozoites during the logarithmic growth phase. Wash the cells with PYG medium and adjust the concentration to approximately 5 x 10^4 cells/mL.

  • Serial Dilution: Prepare serial twofold dilutions of propamidine isethionate in PYG medium in a 96-well plate. The concentration range should be selected based on expected efficacy (e.g., 1 to 1000 µg/mL).

  • Inoculation: Add 100 µL of the Acanthamoeba inoculum to each well containing 100 µL of the drug dilution. Include positive (amoebas in medium without drug) and negative (medium only) controls.

  • Incubation: Incubate the plates at 25-30°C for 48-72 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of propamidine isethionate that shows no motile trophozoites when observed under an inverted microscope.

Toxicity and Safety Profile

Topical application of propamidine isethionate is generally well-tolerated. The most common side effects are localized and transient, including stinging or burning upon instillation.[2][9] Hypersensitivity reactions, though rare, can occur and necessitate discontinuation of treatment.[2][12] Systemic absorption is minimal, hence systemic side effects are negligible.[6] However, prolonged use may lead to epithelial toxicity.[6] In vitro studies have shown that at high concentrations and with prolonged exposure, propamidine can be more harmful to corneal cells than other antiseptics like chlorhexidine.[13][14]

Part 2: Propamidine Monoamide Isethionate - A Structural and Functional Postulation

Propamidine monoamide isethionate is a structural analogue of propamidine where one of the two amidine (-C(=NH)NH2) groups is replaced by an amide (-C(=O)NH2) group.

Caption: 2D structures of Propamidine Isethionate and its Monoamide analogue.

Addressing the Data Scarcity

A thorough review of scientific literature, patent databases, and regulatory documents reveals a significant lack of detailed information on propamidine monoamide isethionate. While it is listed in chemical databases and by some suppliers, there are no published studies directly comparing its biological activity, toxicity, or clinical utility to its diamidine counterpart. It is possible that this compound is a synthesis intermediate, a degradation product, or a less-active metabolite.

Postulated Differences Based on Structure-Activity Relationships (SAR)

The dicationic nature of aromatic diamidines at physiological pH is crucial for their biological activity. The two positively charged amidine groups are thought to facilitate the binding to the negatively charged phosphate backbone of DNA.

Hypothesized Impact of a Single Amidine Group:

  • Reduced DNA Binding Affinity: The replacement of one cationic amidine group with a neutral amide group would result in a monocationic molecule. This would likely lead to a significant reduction in the electrostatic interactions with DNA, thereby diminishing its ability to inhibit DNA replication and transcription.

  • Altered Antimicrobial Potency: Given that DNA binding is a primary mechanism of action, a lower binding affinity would be expected to translate to a lower antimicrobial potency. The overall efficacy against bacteria, fungi, and protozoa would likely be considerably reduced compared to propamidine.

  • Modified Physicochemical Properties: The presence of an amide group instead of an amidine group would alter the molecule's polarity, hydrogen bonding capacity, and overall solubility profile. This could, in turn, affect its formulation characteristics and ability to penetrate microbial cell membranes.

  • Potentially Different Toxicity Profile: While a decrease in antimicrobial activity is probable, the effect on toxicity is less straightforward to predict without empirical data. However, a change in cellular interactions could lead to a different safety profile.

Part 3: Comparative Summary and Future Research Directions

Table 3: Comparative Profile of Propamidine Isethionate and Propamidine Monoamide Isethionate

FeaturePropamidine Isethionate (Diamidine)Propamidine Monoamide Isethionate (Postulated)
Structure Two terminal amidine groupsOne terminal amidine and one terminal amide group
Charge at physiological pH DicationicMonocationic
Primary Mechanism Binds to DNA minor groove, disrupts metabolismLikely poor DNA binding
Antimicrobial Potency Broad-spectrum (bacteria, fungi, protozoa)Expected to be significantly lower
Clinical Use Topical treatment of eye infections, Acanthamoeba keratitisNone established
Data Availability Well-documentedScarce
Future Research

To move beyond postulation, a systematic investigation of propamidine monoamide isethionate is required. Key research areas should include:

  • Chemical Synthesis and Characterization: Development of a robust synthetic route and full analytical characterization of the compound.

  • In Vitro Antimicrobial Susceptibility Testing: A comprehensive assessment of its activity against a panel of relevant microbes, directly compared to propamidine isethionate.

  • Mechanism of Action Studies: Elucidation of its primary cellular targets and comparison to the diamidine.

  • Cytotoxicity and Preclinical Safety Evaluation: In vitro and in vivo studies to determine its safety profile and therapeutic index.

Such studies would not only fill a significant knowledge gap but could also provide valuable insights into the structure-activity relationships of this important class of antimicrobial agents.

References

  • Brolene Eye Drops - NPS MedicineWise. (2018, May 1).
  • Brolene 0.1% w/v Eye Drops Solution - Summary of Product Characteristics. (2012, June 29).
  • Taylor & Francis. (n.d.). Propamidine – Knowledge and References.
  • The Pharmaceutical Journal. (2000, February 5).
  • Hargrave, S. L., et al. (1999). Results of a trial of combined propamidine isethionate and neomycin therapy for Acanthamoeba keratitis. Brolene Study Group. Ophthalmology, 106(5), 952-957.
  • HPRA. (2022, May 13). Summary of Product Characteristics - Brolene 0.1% w/v Eye Drops Solution.
  • Patient.info. (2023, January 23).
  • Medsafe. (n.d.).
  • Biomedicus. (2026, January 13). The Side Effects of Brolene (Propamidine).
  • PubChem. (n.d.). Propamidine isethionate.
  • Sanofi. (2021, September 15). Brolene® 0.1% w/v Eye Drops.
  • Patsnap Synapse. (2025, June 13).
  • Inxight Drugs. (n.d.).
  • PubChem. (n.d.). Propamidine Monoamide Isethionate.
  • Santa Cruz Biotechnology. (n.d.).
  • Grokipedia. (n.d.). Propamidine.
  • MIMS. (2017, November). Brolene® Eye Drops.
  • Martínez-de-la-Casa, J. M., et al. (2017). In Vitro Evaluation of the Ophthalmic Toxicity Profile of Chlorhexidine and Propamidine Isethionate Eye Drops. Journal of Ocular Pharmacology and Therapeutics, 33(3), 212-219.
  • ResearchGate. (2025, October 2).
  • Niyyati, M., et al. (2016). In Vitro Activity of Pentamidine Isethionate against Trophozoite and Cyst of Acanthamoeba. Iranian Journal of Parasitology, 11(4), 486–493.
  • MedKoo. (n.d.).
  • ChemicalBook. (2025, April 18).
  • Vulcanchem. (n.d.).
  • The Merck Index Online. (n.d.). Propamidine.
  • BioOrganics. (n.d.).

Sources

molecular weight and formula of propamidine monoamide isethionate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, formation mechanism, and analytical profiling of Propamidine Monoamide Isethionate .

Executive Summary

Propamidine Monoamide Isethionate (CAS: 1391051-87-8) is the primary hydrolytic degradation product and process impurity of the ophthalmic antiseptic Propamidine Isethionate .[1] Chemically, it represents the "half-hydrolysis" of the parent diamidine, where one of the two terminal amidine groups (


) has converted to a primary amide (

).

Understanding this specific molecular entity is critical for:

  • Stability Testing: It is the principal marker for shelf-life determination in aqueous formulations (e.g., Brolene eye drops).

  • Quality Control: It must be quantified as a related substance under pharmacopeial standards (BP/Ph. Eur.).

Chemical Identity & Molecular Data

The transition from the parent drug (Propamidine) to the monoamide derivative involves the loss of an amine functionality and the gain of an oxygen atom, significantly altering the compound's polarity and pKa profile.

Molecular Specifications
ParameterSpecificationNotes
Chemical Name 4-[3-(4-Amidinophenoxy)propoxy]benzamide isethionateSystematic IUPAC nomenclature
CAS Number 1391051-87-8 Specific to the monoamide isethionate salt
Molecular Formula

Includes the isethionate counterion
Molecular Weight 439.48 g/mol Parent Free Base: ~313.35 Da; Acid: 126.13 Da
Salt Stoichiometry 1:1 (Base : Acid)The amide group is neutral; only the remaining amidine forms a salt.[2][3]
Appearance White to off-white solidHygroscopic
Solubility Soluble in water, DMSO, MethanolReduced solubility compared to the di-isethionate parent
Structural Visualization

The following diagram illustrates the core structure of Propamidine Monoamide Isethionate. Note the asymmetry: the left side retains the basic amidine (ionized by isethionic acid), while the right side has degraded to a neutral amide .

PropamidineStructure Figure 1: Structural Components of Propamidine Monoamide Isethionate Amidine Amidine Group (Protonated) [-C(=NH2)NH2]+ Linker Propoxy Linker -O-(CH2)3-O- Amidine->Linker Attached to Phenyl Ring A Amide Amide Group (Neutral) -CONH2 Linker->Amide Attached to Phenyl Ring B Isethionate Isethionate Counterion HO-CH2-CH2-SO3- Isethionate->Amidine Ionic Bond

Formation Mechanism: Hydrolytic Degradation

Propamidine contains two amidine groups susceptible to nucleophilic attack by water. In aqueous solution (especially at pH > 7 or elevated temperatures), the degradation follows a stepwise pathway.

The Degradation Cascade
  • Stage 1 (Primary Degradation): One amidine hydrolyzes to an amide, releasing ammonia. This yields Propamidine Monoamide .[4][5]

  • Stage 2 (Secondary Degradation): The second amidine hydrolyzes, yielding Propamidine Diamide (chemically equivalent to 4,4'-[propane-1,3-diylbis(oxy)]dibenzamide), which is insoluble and precipitates.

Reaction Pathway Diagram

DegradationPathway Figure 2: Stepwise Hydrolysis of Propamidine Isethionate Parent Propamidine Di-Isethionate (C21H32N4O10S2) Active Pharmaceutical Ingredient Water + H2O / - NH3 Parent->Water Monoamide TARGET: Propamidine Monoamide Isethionate (C19H25N3O7S) Major Impurity Parent->Monoamide 1st Hydrolysis (k1) Water2 + H2O / - NH3 Monoamide->Water2 Diamide Propamidine Diamide (Insoluble Precipitate) Monoamide->Diamide 2nd Hydrolysis (k2)

Analytical Protocol: Detection & Validation

To positively identify and quantify Propamidine Monoamide Isethionate, researchers must employ Reverse Phase HPLC (RP-HPLC). The monoamide is less polar than the diamidine parent (due to the loss of one cationic charge), resulting in a longer retention time .

HPLC Method Parameters (Reference Standard)
  • Column: C18 (e.g., Symmetry C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Buffer: Heptanesulfonic acid sodium salt (Ion Pairing Agent) in water, pH 3.0.

    • Organic: Acetonitrile.

    • Ratio: Gradient or Isocratic (typically 70:30 Buffer:ACN).

  • Detection: UV at 254 nm (aromatic rings).

  • Elution Order:

    • Propamidine (Parent) - Elutes first (Most polar/charged).

    • Propamidine Monoamide - Elutes second (Intermediate polarity).

    • Propamidine Diamide - Elutes last (Neutral, most hydrophobic).

Mass Spectrometry (LC-MS) Identification

For structural confirmation, Electrospray Ionization (ESI) in Positive Mode is required.

CompoundTheoretical [M+H]+Observed m/z Features
Propamidine (Free Base)313.16Double charged peak often seen [M+2H]2+
Propamidine Monoamide 314.15 Dominant [M+H]+ at 314.15
Isethionic AcidN/ADetected in Negative Mode (m/z 125)

Causality Note: The mass shift of +1 Da (from 313 to 314) is counter-intuitive but correct.

  • Propamidine (

    
    ) MW = 312.37.[6]
    
  • Monoamide (

    
    ) MW = 313.35.
    
  • Mechanism: Hydrolysis replaces

    
     (Imine, mass 15) with 
    
    
    
    (Carbonyl, mass 16). Net change = +1 Da.

Synthesis for Reference Standards

If a commercial standard is unavailable, the monoamide can be generated via controlled partial hydrolysis:

  • Reflux: Dissolve Propamidine Isethionate in 0.1 N NaOH.

  • Monitor: Check via TLC or HPLC every 15 minutes.

  • Quench: Neutralize with dilute HCl when the monoamide peak maximizes (before full conversion to diamide).

  • Purification: Isolate via preparative HPLC to remove the salt and re-crystallize with isethionic acid to reform the specific salt.

References

  • Santa Cruz Biotechnology. Propamidine Monoamide Isethionate (CAS 1391051-87-8) Product Data Sheet. Retrieved from

  • British Pharmacopoeia Commission.Propamidine Isethionate Eye Drops Monograph. British Pharmacopoeia (BP) 2023. (Standard for impurity limits).
  • National Center for Biotechnology Information. PubChem Compound Summary for Propamidine Isethionate. Retrieved from

  • BioOrganics. Propamidine Monoamide Isethionate Specifications. Retrieved from

Sources

propamidine monoamide isethionate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1391051-87-8 Role: Critical Process Impurity & Degradation Product Content Type: Technical Reference & Analytical Guide[1]

Executive Summary: The Criticality of the Monoamide

In the development of ophthalmic anti-infectives, specifically those containing Propamidine Isethionate (e.g., Brolene), the Propamidine Monoamide derivative represents the primary hydrolytic degradation product.[1][2]

For researchers and analytical scientists, this compound (CAS 1391051-87-8) is not merely a catalogue item; it is the primary stability-indicating marker .[1][2] Its presence quantifies the exposure of the parent drug to moisture and heat. Unlike the parent diamidine, which forms a di-isethionate salt, the monoamide possesses only one basic amidine functionality, resulting in a mono-isethionate salt stoichiometry.[1][2] This alteration significantly shifts its chromatographic retention and solubility profile, necessitating precise analytical control strategies.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The following data aggregates the specific identifiers for the monoamide salt form. Note the distinction between the parent di-isethionate and this mono-isethionate degradation product.[1][2]

Table 1: Chemical Identifiers[6][7][12]
ParameterSpecification
Chemical Name 4-[3-(4-carbamoylphenoxy)propoxy]benzamidine isethionate
Common Name Propamidine Monoamide Isethionate
CAS Number 1391051-87-8
Molecular Formula C₁₉H₂₅N₃O₇S
Molecular Weight 439.48 g/mol
Parent Drug Propamidine Isethionate (CAS 140-63-6)
Stoichiometry 1:1 (Base : Isethionic Acid)
Appearance White to Off-White Solid
Solubility Soluble in Water, Methanol; Sparingly soluble in Acetonitrile
Structural Characterization

The transformation from Propamidine to its Monoamide involves the hydrolysis of exactly one amidine group (


) into a primary amide (

).[1][2]
  • SMILES (Isomeric): NC(=O)C1=CC=C(OCCCOC2=CC=C(C(=N)N)C=C2)C=C1.OCCS(=O)(=O)O

  • InChI Key: (Specific to salt form) Varies by database, verify against CAS 1391051-87-8

Formation Mechanism: The Hydrolysis Pathway

Understanding the origin of CAS 1391051-87-8 is essential for formulation stability.[1][2] Propamidine contains two amidine groups.[1][3] Amidines are susceptible to hydrolysis under aqueous conditions, particularly at elevated temperatures or extremes of pH.[1][2]

The degradation proceeds in a stepwise fashion:

  • Stage 1: Hydrolysis of the first amidine yields Propamidine Monoamide (The subject of this guide).[1]

  • Stage 2: Hydrolysis of the remaining amidine yields Propamidine Diamide (The dicarboxamide derivative), which is chemically neutral and insoluble in many aqueous buffers.[1]

Visualization: The Hydrolytic Cascade

The following diagram illustrates the stepwise degradation pathway that necessitates the monitoring of CAS 1391051-87-8.

PropamidineDegradation cluster_legend Degradation Logic Parent Propamidine Isethionate (Parent Drug) 2x Amidine Groups Hydrolysis1 + H2O (Slow) Parent->Hydrolysis1 Monoamide Propamidine Monoamide (CAS 1391051-87-8) 1x Amidine, 1x Amide Hydrolysis2 + H2O (Fast) Monoamide->Hydrolysis2 Diamide Propamidine Diamide (Secondary Degradant) 2x Amide Groups Hydrolysis1->Monoamide Loss of NH3 Hydrolysis2->Diamide Loss of NH3 Legend Amidine groups are unstable in aqueous solution over time, converting to Amides.

Caption: Stepwise hydrolysis of Propamidine. The Monoamide (Red) is the primary degradant observed in stability studies.[1][2]

Analytical Control Strategy

Quantifying CAS 1391051-87-8 requires a validated HPLC method.[1][2] Because the Monoamide has lost one positive charge (one amidine converted to neutral amide), it is less polar than the parent Propamidine but more polar than the fully hydrolyzed Diamide.

Separation Logic (Reverse Phase HPLC)
  • Stationary Phase: C18 (Octadecylsilane) is standard.[1][2]

  • Mobile Phase: Requires ion-pairing reagents (e.g., Octanesulfonic acid or TFA) or high pH buffers to manage the tailing of the remaining amidine group.[1][2]

  • Elution Order:

    • Propamidine (Parent): Elutes first (Most polar/charged, if ion pairing is weak) or varies based on ion-pair strength.[1][2] Note: In many standard RP gradients without heavy ion pairing, the doubly charged parent elutes early, followed by the singly charged Monoamide.[1][2]

    • Propamidine Monoamide: Intermediate retention.[1]

    • Propamidine Diamide: Late eluting (Neutral, most hydrophobic).[1][2]

Protocol: Stability Indicating Method (Reference)
  • Column: C18, 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: Buffer (0.05M Phosphate + 0.01M Sodium Octanesulfonate, pH 3.0).[1][2]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 50% B over 20 minutes.

  • Detection: UV @ 254 nm (The aromatic ether core remains intact, preserving UV absorbance).[1]

Visualization: Chromatographic Logic

This diagram depicts the expected separation behavior based on the loss of cationic charge.

HPLCSeparation cluster_note *Note on Retention Injection Sample Injection (Mixture) Column C18 Column Interaction (Hydrophobic Retention) Injection->Column Parent Parent Propamidine (2+ Charge) Least Retained* Column->Parent Elutes tR ~5 min Mono Monoamide (CAS 1391051-87-8) (1+ Charge) Intermediate Retention Column->Mono Elutes tR ~12 min Di Diamide (Neutral) Most Retained Column->Di Elutes tR ~18 min Info Retention order depends on Ion Pairing. Without Ion Pairing, charged species elute fast. With Ion Pairing, order may reverse.

Caption: Predicted Relative Retention Times (RRT) in standard Reverse Phase HPLC without strong ion-pairing agents.

Synthesis & Isolation for Standards

For drug development professionals requiring this substance as a Reference Standard (RS), it is rarely isolated from degraded samples due to low yield.[1][2] It is typically synthesized de novo or via controlled partial hydrolysis.[1]

Synthesis Protocol (Conceptual):

  • Starting Material: Propamidine Isethionate.[1][4][5][6][7][3][8]

  • Reaction: Controlled hydrolysis in 0.1N NaOH at 40°C.

  • Monitoring: Quench reaction when Monoamide:Diamide ratio is optimal (typically 4-6 hours).

  • Purification: Preparative HPLC is required to separate the Monoamide from the unreacted Parent and the Diamide.[1]

  • Salt Formation: The collected fraction is treated with Isethionic acid to reform the salt, ensuring the CAS 1391051-87-8 stoichiometry.[1][2]

References

  • PubChem. (n.d.).[1][5][7][3] Propamidine Monoamide Isethionate | C19H26N4O6S.[1][5] National Library of Medicine.[1] Retrieved February 22, 2026, from [Link][1][2]

  • BioOrganics. (n.d.).[1] Propamidine Monoamide Isethionate Product Sheet. Retrieved February 22, 2026, from [Link][1][2]

Sources

DNA minor groove binding affinity of propamidine monoamide isethionate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the DNA Minor Groove Binding Affinity of Propamidine Monoamide Isethionate

Foreword

In the landscape of drug discovery and molecular biology, the intricate dance between small molecules and DNA is a field of profound importance. Among the various modes of interaction, the binding of ligands to the DNA minor groove presents a compelling avenue for therapeutic intervention, influencing fundamental cellular processes. Propamidine, an aromatic diamidine, has long been recognized for its antimicrobial properties and its affinity for AT-rich regions of the DNA minor groove.[1][2] This guide focuses on propamidine monoamide isethionate, providing a comprehensive technical exploration of its binding affinity with DNA. We will dissect the theoretical underpinnings of this interaction, present detailed experimental and computational methodologies for its characterization, and offer field-proven insights into the causality behind these advanced analytical techniques. This document is intended for researchers, scientists, and drug development professionals who seek to not only measure but truly understand the energetics and specificity of DNA-ligand interactions.

The Subject: Propamidine and the DNA Minor Groove

The Target: The DNA Minor Groove

The B-form DNA double helix is characterized by two distinct grooves: the major and the minor groove. While the major groove is wide and shallow, exposing the base pair edges for recognition by proteins, the minor groove is narrower and deeper.[3] For certain DNA sequences, particularly stretches of adenine-thymine (A-T) base pairs, the minor groove becomes even narrower, creating a region of high negative electrostatic potential that is ideal for binding by complementary, crescent-shaped cationic molecules.[3][4] This binding is primarily non-covalent, driven by a combination of forces including electrostatic interactions, hydrogen bonding, and van der Waals contacts.[5][6] The displacement of ordered water molecules from the minor groove upon ligand binding, known as the "spine of hydration," often results in a favorable entropic contribution to the binding free energy.[4][7]

The Ligand: Propamidine Monoamide Isethionate

Propamidine is an aromatic diamidine, a class of compounds known for their biological activities, including antiseptic and antimicrobial effects.[2][8] Its structure features two amidinium groups linked by a flexible propoxy chain, giving it the characteristic crescent shape and positive charge necessary for high-affinity minor groove binding.[6][9] The isethionate salt is formed by combining propamidine with isethionic acid, enhancing its solubility and suitability for pharmaceutical formulations.[8][10]

The binding of propamidine is highly sequence-selective, showing a strong preference for runs of at least four consecutive A-T base pairs.[1] This selectivity is attributed to both the shape complementarity with the narrow AT-rich minor groove and the absence of the exocyclic 2-amino group of guanine, which would sterically hinder binding in GC-rich regions.[1]

Table 1: Physicochemical Properties of Propamidine Isethionate

PropertyValueSource
Chemical Formula C21H32N4O10S2[10]
Molecular Weight 564.6 g/mol [10]
Parent Compound Propamidine (CID: 64949)[10]
Component Compounds Propamidine, Isethionic Acid[10]
CAS Number 140-63-6[8]
Description A guanidinium salt used as an antimicrobial and antiseptic agent.[10][10]

Experimental Framework for Affinity Determination

A multi-faceted approach is essential to fully characterize the binding of propamidine to DNA. No single technique tells the whole story. By combining spectroscopic, calorimetric, and computational methods, we can build a self-validating system that provides a holistic view of the binding affinity, thermodynamics, and structural consequences.

cluster_main Integrated Workflow for Propamidine-DNA Binding Analysis Prep Sample Preparation (Propamidine, DNA, Matched Buffer) Spectro Spectroscopic Analysis (UV-Vis, Fluorescence, CD) Prep->Spectro Binding Confirmation & Stoichiometry ITC Calorimetric Analysis (Isothermal Titration Calorimetry) Prep->ITC Direct Thermodynamic Measurement Comp Computational Modeling (Molecular Docking) Prep->Comp Structural & Energetic Prediction Data Data Integration & Thermodynamic Profile Spectro->Data Binding Constants (K) Structural Changes ITC->Data Affinity (KD) Enthalpy (ΔH) Entropy (ΔS) Stoichiometry (n) Comp->Data Binding Mode Interaction Sites

Figure 1: An integrated workflow for the comprehensive analysis of propamidine-DNA binding affinity.

Spectroscopic Methodologies

Spectroscopic techniques are powerful tools for detecting ligand binding and the resulting structural changes in DNA.[11] They are often the first line of investigation due to their accessibility and sensitivity.

UV-Visible (UV-Vis) Spectrophotometry
  • Principle of the Technique: UV-Vis spectroscopy measures the absorbance of light by a sample.[12] DNA has a strong absorbance peak at approximately 260 nm due to the aromatic nature of its bases.[13][14] When a small molecule like propamidine binds to DNA, it can perturb the electronic environment of the bases, leading to changes in the UV-Vis spectrum, typically hypochromism (decreased absorbance) and a bathochromic shift (red shift to longer wavelengths).[15]

  • Expertise & Experience: This technique is excellent for confirming an interaction and determining the binding stoichiometry. By monitoring the absorbance change at a fixed DNA concentration while titrating with propamidine, a binding isotherm can be generated. The inflection point of this curve often corresponds to the saturation of binding sites, revealing the stoichiometry of the interaction.

Experimental Protocol: UV-Vis Titration

  • Preparation: Prepare stock solutions of calf thymus DNA (or a specific oligonucleotide sequence) and propamidine isethionate in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the precise concentration of the DNA stock solution spectrophotometrically, using the principle that an absorbance of 1.0 at 260 nm corresponds to ~50 µg/mL of double-stranded DNA.[14]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Zero the instrument with the buffer solution.[14]

  • Titration: Place a fixed concentration of DNA (e.g., 50 µM) in the sample cuvette. In the reference cuvette, place only the buffer.

  • Data Acquisition: Record the initial spectrum from 220 nm to 350 nm.

  • Ligand Addition: Add small aliquots of the propamidine stock solution to both the sample and reference cuvettes to maintain a constant ligand concentration and avoid dilution effects. Allow the solution to equilibrate for 2-3 minutes after each addition.

  • Spectral Recording: Record the spectrum after each addition until no further significant changes are observed, indicating saturation.

  • Data Analysis: Plot the change in absorbance (ΔA) at a specific wavelength (e.g., 260 nm) against the molar ratio of [Propamidine]/[DNA]. The binding constant can be estimated using equations like the Benesi-Hildebrand equation, although this is more accurately determined by fluorescence or ITC.

Fluorescence Spectroscopy
  • Principle of the Technique: This method relies on changes in fluorescence properties upon binding.[16] It can be performed using the intrinsic fluorescence of DNA or, more commonly, through a competitive displacement assay with a fluorescent probe like ethidium bromide (EB) or DAPI.[17][18] DAPI is particularly relevant as it is also a minor groove binder. When propamidine binds to DNA, it displaces the pre-bound fluorescent probe, causing a decrease in fluorescence intensity that is proportional to the amount of bound propamidine.[18]

  • Trustworthiness: The fluorescent intercalator displacement (FID) assay is a highly sensitive and reliable method for determining binding affinity.[18] It provides a self-validating system because the signal (fluorescence quenching) is directly linked to the competitive binding event.

Experimental Protocol: Fluorescent Intercalator Displacement (FID) Assay

  • Preparation: Prepare solutions of DNA, the fluorescent probe (e.g., DAPI), and propamidine in a suitable buffer.

  • Complex Formation: In a quartz fluorescence cuvette, mix the DNA and DAPI to form a fluorescent complex. The concentration should be chosen such that the initial fluorescence is high but not saturating.

  • Instrumentation: Use a spectrofluorometer. Set the excitation and emission wavelengths appropriate for the chosen probe (e.g., for DAPI, excitation ~358 nm, emission ~461 nm).[17]

  • Titration: Record the initial fluorescence of the DNA-DAPI complex.

  • Competitive Binding: Add successive aliquots of the propamidine solution to the cuvette. Mix and allow to equilibrate.

  • Data Acquisition: Record the fluorescence intensity after each addition.

  • Data Analysis: The data can be analyzed using the Stern-Volmer equation to determine the quenching constant. To find the binding affinity (K) of propamidine, the data is often fit to a competitive binding model or analyzed using a modified Scatchard plot, which plots the ratio of bound/free ligand versus the bound fraction.[17]

Circular Dichroism (CD) Spectroscopy
  • Principle of the Technique: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by chiral molecules.[19] DNA is chiral and exhibits a characteristic CD spectrum corresponding to its helical structure (e.g., B-form DNA has a positive band around 275 nm and a negative band around 248 nm).[20] Ligand binding can perturb the DNA structure, leading to changes in the CD spectrum.[11][19] Furthermore, if an achiral ligand like propamidine binds to the chiral DNA, it can gain an induced CD (ICD) signal, which provides direct evidence of binding.[20]

  • Expertise & Experience: CD is exceptionally sensitive to conformational changes.[19] While UV-Vis and fluorescence confirm binding, CD can tell us how the binding affects the DNA's structure. For minor groove binders, changes in the CD spectrum are typically less dramatic than for intercalators but are still significant and informative, often showing an increase in the positive band's intensity.[20]

Experimental Protocol: CD Titration

  • Preparation: Prepare highly pure DNA and propamidine solutions in a low-salt buffer (high salt concentrations can interfere with the signal). The buffer itself should be optically transparent in the far-UV region.

  • Instrumentation: Use a CD spectropolarimeter. The instrument should be purged with nitrogen gas to reduce ozone formation.

  • Titration: Place a fixed concentration of DNA in a CD-compatible quartz cuvette (typically 1 cm path length).

  • Data Acquisition: Record the CD spectrum from approximately 220 nm to 320 nm. An average of 3-5 scans is typically taken to improve the signal-to-noise ratio. A baseline spectrum of the buffer should also be recorded and subtracted.

  • Ligand Addition: Add aliquots of propamidine to the cuvette, mix, equilibrate, and record the spectrum after each addition.

  • Data Analysis: Monitor the changes in the CD signal at specific wavelengths. The appearance of an induced CD signal in the region where the ligand absorbs (typically >300 nm) is strong evidence of binding. The changes in the DNA's intrinsic CD bands can be used to infer conformational adjustments.[11]

Isothermal Titration Calorimetry (ITC): The Gold Standard

  • Principle of the Technique: ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[21] By titrating a ligand (propamidine) into a solution containing a macromolecule (DNA), a complete thermodynamic profile of the interaction can be determined in a single experiment.[22][23]

  • Authoritative Grounding: ITC provides the equilibrium dissociation constant (K D ), which is the inverse of the binding affinity constant (K A ), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[23][24] This allows for a deep understanding of the forces driving the binding. For instance, minor groove binding is often characterized by a favorable enthalpy (from H-bonds and van der Waals forces) and a favorable entropy (from the release of water molecules).[25]

cluster_itc ITC Data Analysis Workflow Raw Raw Data (Heat Pulses per Injection) Integ Integration (Heat per Mole of Injectant) Raw->Integ Peak Integration Fit Isotherm Fitting (Non-linear Regression) Integ->Fit Plot ΔH vs. Molar Ratio Params Thermodynamic Parameters KD, ΔH, ΔS, n Fit->Params Binding Model Application

Figure 2: Workflow for processing and analyzing Isothermal Titration Calorimetry (ITC) data.

Experimental Protocol: ITC Analysis

  • Preparation: This is the most critical step. Both the DNA (in the sample cell) and propamidine (in the syringe) solutions must be in an identical, extensively dialyzed, and degassed buffer.[23] Even minute buffer mismatches will generate large heats of dilution, obscuring the binding signal.[23]

  • Concentration Determination: Accurately determine the concentrations of both DNA and propamidine stock solutions. Errors in concentration directly impact the calculated stoichiometry and affinity.[23] Recommended starting concentrations are typically 10-50 µM DNA in the cell and a 10-20 fold molar excess of propamidine in the syringe.[24][26]

  • Instrumentation: Use an isothermal titration calorimeter. The reference cell is filled with degassed water or buffer.

  • Loading: Carefully load the DNA solution into the sample cell (~300 µL) and the propamidine solution into the injection syringe (~100 µL), avoiding the introduction of air bubbles.[23]

  • Equilibration: Allow the system to thermally equilibrate.

  • Titration: Perform a series of small, precisely controlled injections (e.g., 20-30 injections of 1-2 µL each) of the propamidine solution into the DNA solution.[22]

  • Control Experiment: A crucial self-validating step is to perform a control titration by injecting propamidine into the buffer alone. The heat from this titration (heat of dilution) is subtracted from the experimental data to isolate the heat of binding.

  • Data Analysis: The raw data (power vs. time) is integrated to yield the heat change per injection. This is plotted against the molar ratio of [Propamidine]/[DNA]. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software to extract the thermodynamic parameters K D , n, and ΔH.[24] The change in entropy (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(K A ).[23]

Table 2: Representative Thermodynamic Data for Minor Groove Binding

ParameterDescriptionTypical Value RangeDriving Forces Indicated
K D Dissociation Constant10 nM - 10 µMLower K D indicates higher affinity.
ΔH Enthalpy Change-5 to -50 kJ/molNegative (exothermic) values suggest favorable H-bonding and van der Waals interactions.[25]
TΔS Entropy Change> 0Positive (favorable) values often indicate the release of ordered water molecules from the binding interface.[25]
n Stoichiometry~0.25 (1 drug per 4 bp)Ratio of ligand to macromolecule at saturation.

Computational Modeling: Molecular Docking

  • Principle of the Technique: Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (ligand) when bound to another (receptor).[5][27] For this topic, propamidine is docked into the minor groove of a specific DNA sequence (e.g., d(CGCGAATTCGCG) 2 ). The process involves sampling many possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding free energy.[28]

  • Expertise & Experience: Docking provides invaluable structural insights that are difficult to obtain experimentally outside of X-ray crystallography or NMR.[9] It allows us to visualize the precise hydrogen bonds, electrostatic interactions, and van der Waals contacts that stabilize the complex.[5][6] This method is predictive and serves to rationalize and complement experimental findings.

cluster_docking Molecular Docking Workflow Receptor 1. Receptor Preparation (DNA structure from PDB, add hydrogens, assign charges) Grid 3. Grid Box Definition (Define search space around the minor groove) Receptor->Grid Ligand 2. Ligand Preparation (Propamidine 3D structure, minimize energy, assign charges) Dock 4. Docking Simulation (Run docking algorithm, e.g., AutoDock) Ligand->Dock Grid->Dock Analyze 5. Results Analysis (Cluster poses, rank by binding energy, visualize interactions) Dock->Analyze

Figure 3: A typical workflow for performing molecular docking of propamidine to a DNA target.

Methodology: Molecular Docking Protocol

  • Receptor Preparation: Obtain a high-resolution 3D structure of an AT-rich DNA duplex from the Protein Data Bank (PDB). Prepare the structure using software like AutoDock Tools by removing water molecules, adding polar hydrogens, and assigning partial charges.

  • Ligand Preparation: Generate a 3D structure of the propamidine molecule. Optimize its geometry and assign charges using computational chemistry software. Define its rotatable bonds.

  • Grid Generation: Define a 3D grid box that encompasses the target minor groove binding site on the DNA. This box defines the search space for the docking simulation.[28]

  • Docking Simulation: Run the docking algorithm (e.g., using AutoDock Vina). The program will systematically explore different positions and orientations of propamidine within the grid box, evaluating the binding energy for each pose.[28]

  • Results Analysis: The output will be a series of binding poses ranked by their predicted binding affinity (e.g., in kcal/mol). Analyze the top-ranked poses to identify the most likely binding mode. Visualize the complex to examine the specific interactions (hydrogen bonds, hydrophobic contacts) between propamidine and the DNA minor groove.[27]

Conclusion and Synthesis

The characterization of propamidine monoamide isethionate's binding to the DNA minor groove is a paradigmatic case study in modern drug-DNA interaction analysis. A robust investigation does not rely on a single data point but on the convergence of evidence from orthogonal techniques. UV-Vis and CD spectroscopy confirm the interaction and report on structural perturbations.[15][19] Fluorescence displacement assays provide a sensitive measure of binding affinity.[18] Molecular docking offers a high-resolution structural hypothesis for the binding mode.[5]

Ultimately, Isothermal Titration Calorimetry provides the definitive thermodynamic signature of the binding event, quantifying the enthalpic and entropic contributions that cannot be directly measured by other methods.[21] By integrating these approaches, as outlined in this guide, researchers can build a comprehensive and self-validating model of binding affinity, providing the critical insights needed for the rational design of new and more effective DNA-targeting therapeutics.

References

  • Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. (2012). International Journal of Molecular Sciences. [Link]

  • Applications of Circular Dichroism Spectroscopy: Protein, DNA, & Drug Insights. Creative Biostructure. [Link]

  • Molecular Docking and Molecular Dynamics Study of DNA Minor Groove Binders. (2017). ResearchGate. [Link]

  • Molecular Docking and Molecular Dynamics Study of DNA Minor Groove Binders. (2017). International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. Nature Protocols. [Link]

  • Molecular Docking of Intercalators and Groove-Binders to Nucleic Acids Using Autodock and Surflex. (2010). Journal of Chemical Education. [Link]

  • Sequence-selective binding to DNA of bis(amidinophenoxy)alkanes related to propamidine and pentamidine. (1998). Biochemical Journal. [Link]

  • A competition assay for DNA binding using the fluorescent probe ANS. (2009). PubMed. [Link]

  • A Competition Assay for DNA Binding Using the Fluorescent Probe ANS. (2009). Springer Nature Experiments. [Link]

  • Molecular flexibility in ab initio drug docking to DNA: binding-site and binding-mode transitions in all-atom Monte Carlo simulations. (2005). Nucleic Acids Research. [Link]

  • Small-molecule binding to the DNA minor groove is mediated by a conserved water cluster. (2013). Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Propamidine isethionate. PubChem. [Link]

  • Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. (2007). Journal of Chemical Education. [Link]

  • propamidine isethionate | CAS#:140-63-6. Chemsrc. [Link]

  • Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. (2025). ResearchGate. [Link]

  • Drug Design and DNA Structural Research Inspired by the Neidle Laboratory: DNA Minor Groove Binding and Transcription Factor Inhibition by Thiophene Diamidines. (2020). Molecules. [Link]

  • UV/Vis Spectroscopy for DNA & Protein Analysis. Unchained Labs. [Link]

  • Using the Intrinsic Fluorescence of DNA to Characterize Aptamer Binding. (2022). Biosensors. [Link]

  • Fluorescence Polarization (FP). Molecular Devices. [Link]

  • How does one measure the affinity of a molecule to bind DNA?. (2014). Quora. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2016). Journal of Visualized Experiments. [Link]

  • A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. (2025). ResearchGate. [Link]

  • Spectrophotometers for DNA Analysis. Mettler Toledo. [Link]

  • Isothermal Titration Calorimetry. The Huck Institutes of the Life Sciences. [Link]

  • The thermodynamics of drug-DNA interactions: ethidium bromide and propidium iodide. ScienceDirect. [Link]

  • Propamidine. Wikipedia. [Link]

  • Dibromopropamidine isethionate. PubChem. [Link]

  • Sequence-Dependent Drug Binding to the Minor Groove of DNA: Crystal Structure of the DNA Dodecamer d(CGCAAATTTGCG)2 Complexed with Propamidine. (1995). Journal of Medicinal Chemistry. [Link]

  • Outlining UV-Vis DNA Quantification. (2019). DeNovix. [Link]

  • How to measure and evaluate binding affinities. (2016). eLife. [Link]

  • AT selectivity and DNA minor groove binding: modelling, NMR and structural studies of the interactions of propamidine and pentamidine with d(CGCGAATTCGCG)2. (1995). Nucleic Acids Research. [Link]

  • DNA Quantification Methods and Applications. QIAGEN. [Link]

  • How to determine binding affinity with a microplate reader. (2021). BMG Labtech. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures. (2018). Springer Nature Experiments. [Link]

  • Analysis of Extracted DNA Using an UV Spectrophotometer. University of Massachusetts Amherst. [Link]

  • Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. (2022). Molecules. [Link]

  • Aromatic analogues of DNA minor groove binders--synthesis and biological evaluation. (2004). Acta Poloniae Pharmaceutica. [Link]

  • DNA minor groove recognition properties of pentamidine and its analogs: a molecular modeling study. (1996). Anti-Cancer Drug Design. [Link]

  • The Thermodynamics of Drug-DNA Interactions: Ethidium Bromide and Propidium Iodide. (1987). Journal of Molecular Biology. [Link]

  • Minor DNA Groove Binding Agent Optimisation. UKDiss.com. [Link]

  • Thermodynamics of drug–DNA interactions. (2025). ResearchGate. [Link]

  • A Comprehensive Biophysical Analysis of the Effect of DNA Binding Drugs on Protamine-induced DNA Condensation. (2019). Scientific Reports. [Link]

  • Thermodynamic Analysis of Interacting Nucleic Acid Strands. (2007). SIAM Review. [Link]

  • Minor Groove Binders. (2018). Bio-Synthesis Inc. [Link]

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antimicrobial spectrum of propamidine monoamide isethionate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Antimicrobial Spectrum of Propamidine Monoamide Isethionate

Executive Summary

This technical guide analyzes the antimicrobial and antiamoebic profile of Propamidine , specifically differentiating the active pharmaceutical ingredient (Propamidine Isethionate) from its primary hydrolytic degradation product, Propamidine Monoamide .

While Propamidine Isethionate is a potent dicationic agent effective against Acanthamoeba keratitis and Gram-positive bacteria, the Monoamide derivative represents a critical failure mode in formulation stability. This guide details the Structure-Activity Relationship (SAR) collapse that occurs when Propamidine degrades to its monoamide form, providing researchers with the mechanistic grounding to interpret potency loss in stability-indicating assays.

Part 1: Chemical Identity & Mechanism of Action

To understand the spectrum, one must understand the molecular "grappling hook" mechanism of diamidines.

The Active Parent: Propamidine Isethionate[1][2]
  • Class: Aromatic Diamidine.[1][2][3]

  • Structure: Two benzamidine rings connected by a dioxyalkane linker (–O–(CH2)3–O–).

  • Charge: Dicationic at physiological pH.[3]

  • Mechanism: The molecule acts as a reversible DNA minor groove binder. The two cationic amidine groups form hydrogen bonds with adenine-thymine (A-T) rich regions of microbial DNA. This "bridging" effect inhibits DNA template function, halting replication and transcription.

The Degradant: Propamidine Monoamide
  • Formation: Hydrolysis of one terminal amidine group (–C(=NH)NH2) into an amide group (–CONH2).

  • SAR Impact: The transformation to Propamidine Monoamide destroys the symmetric dicationic structure.

    • Loss of Bridging: The molecule loses one positive charge and the specific H-bond geometry required to span the minor groove.

    • Therapeutic Consequence: The Monoamide exhibits negligible antimicrobial activity compared to the parent. It is a marker of sub-potency, not a therapeutic agent.

Part 2: Antimicrobial Spectrum Analysis

The following data contrasts the potent spectrum of the parent compound against the inactivity of the monoamide derivative.

Acanthamoeba (Primary Indication)

Propamidine is one of the few agents capable of penetrating the double-walled cyst of Acanthamoeba.

Organism StagePropamidine Isethionate (Active)Propamidine Monoamide (Degradant)Clinical Relevance
Trophozoites MIC: 1–10 µg/mL Rapid membrane disruption and DNA synthesis inhibition.Inactive / High MIC Lacks cationic charge density to disrupt membranes.Monoamide presence correlates with treatment failure in keratitis.
Cysts MCC: 20–50 µg/mL Penetrates cyst wall; inhibits excystment.Inactive Cannot penetrate the cellulosic cyst wall.Critical stability marker; degraded formulations cannot kill cysts.
  • Note: MIC = Minimum Inhibitory Concentration; MCC = Minimum Cysticidal Concentration.

Bacteriology & Mycology

The spectrum is primarily Gram-positive due to the permeability barrier of the Gram-negative outer membrane (LPS), which repels bulky hydrophobic cations.

OrganismActivity Level (Parent)Mechanism
Staphylococcus aureus High (MIC 0.5–4 µg/mL)DNA Minor Groove Binding
Streptococcus pyogenes HighDNA Minor Groove Binding
E. coli Moderate/LowLimited outer membrane penetration
Pseudomonas aeruginosa Low/ResistantEfflux pumps & LPS barrier
Candida albicans ModerateMembrane disruption (fungistatic)

Part 3: Visualization of Mechanism & Failure

The following Graphviz diagrams illustrate the critical difference between the active drug and the monoamide degradant.

Mechanism of Action & Degradation Pathway

PropamidineMechanism Propamidine Propamidine Isethionate (Dicationic Parent) DNA_Binding Binds DNA Minor Groove (A-T Rich Regions) Propamidine->DNA_Binding Intact Amidine Groups Hydrolysis Hydrolysis (pH > 7.0 or Moisture) Propamidine->Hydrolysis Inhibition Inhibits DNA Replication & Transcription DNA_Binding->Inhibition CellDeath Microbial Cell Death (Cysticidal/Bactericidal) Inhibition->CellDeath Monoamide Propamidine Monoamide (Monocationic Degradant) Hydrolysis->Monoamide Failure Loss of DNA Affinity (Failure to Bridge Groove) Monoamide->Failure Asymmetric Charge Failure->CellDeath No Effect

Figure 1: The therapeutic pathway of Propamidine Isethionate versus the pharmacological dead-end of the Monoamide degradation product.

Part 4: Experimental Protocols

To validate the spectrum or quantify the monoamide impurity, use the following self-validating protocols.

Protocol: Acanthamoeba Cysticidal Assay (Microplate Method)

Use this to verify if a degraded sample (high monoamide content) has lost potency.

  • Preparation of Cysts:

    • Culture Acanthamoeba castellanii (ATCC 30010) on non-nutrient agar with E. coli overlay.

    • Incubate at 30°C for 14 days until >95% encystment is observed microscopically.

    • Harvest cysts, treat with 0.5% SDS for 1 hour (destroys trophozoites), and wash 3x with Page’s Amoeba Saline (PAS).

    • Standardization: Adjust to

      
       cysts/mL.
      
  • Drug Challenge:

    • In a 96-well plate, perform serial 2-fold dilutions of Propamidine Isethionate (Start: 1000 µg/mL).

    • Include "Aged/Degraded" sample (known Monoamide content).

    • Add 100 µL of cyst suspension to each well.

    • Incubate for 24 hours at 30°C.

  • Recovery & Enumeration:

    • Remove drug solution by centrifugation/washing (3x with PAS). Critical: Residual drug inhibits excystment, leading to false negatives.

    • Resuspend cysts in PAS containing live E. coli (food source).

    • Incubate for 7 days.

    • Readout: Observe for emergence of trophozoites. The lowest concentration preventing excystment is the MCC.

    • Validation: The Monoamide-rich sample should show a significantly higher MCC (lower potency) than the fresh standard.

Protocol: HPLC Detection of Monoamide (Stability Indicating)

Standardize the separation of the active parent from the monoamide.

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase A: Buffer (0.01M Sodium Heptanesulfonate + 0.1% Triethylamine in water, pH 2.5 with Phosphoric Acid). Ion-pairing agent is required for cationic amidines.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 80:20 (A:B) isocratic or shallow gradient.

  • Detection: UV at 254 nm.

  • Retention Logic: The Monoamide is less polar (loss of charged amidine) and will typically elute after the Propamidine Isethionate parent peak, or display distinct shift depending on ion-pairing concentration.

References

  • Mechanism of Diamidines

    • Source: Bell, C. A., et al. (1993). "Structure-activity relationships of dicationic diarylfurans as antiprotozoal agents." Antimicrobial Agents and Chemotherapy.[4][3][5]

    • Context: Establishes the requirement for two cationic heads to bridge the DNA minor groove.
  • Acanthamoeba Susceptibility

    • Source: Seal, D. V. (2003).
    • Context: Defines MIC/MCC values for Propamidine Isethion
  • Stability & Degradation

    • Source: British Pharmacopoeia (BP) / European Pharmacopoeia (Ph. Eur)
    • Context: Identifies "Propamidine Monoamide" as the specified impurity A, resulting
  • Clinical Efficacy

    • Source: Wright, P., et al. (1985). "Acanthamoeba keratitis successfully treated with propamidine isethionate and neomycin."[6] British Journal of Ophthalmology.

    • Context: Clinical valid

Sources

Methodological & Application

Application Notes and Protocols: Characterizing the Solubility of Propamidine Isethionate in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Propamidine isethionate is an aromatic diamidine antiseptic agent recognized for its broad-spectrum antimicrobial and antifungal properties.[1][2] It is a key active pharmaceutical ingredient (API) in topical treatments for minor eye infections, such as conjunctivitis and blepharitis, and is also utilized in the management of Acanthamoeba keratitis.[1][3] For researchers and formulation scientists, a comprehensive understanding of its solubility in common laboratory solvents is paramount for the development of robust in vitro assays, formulation studies, and manufacturing processes.

This document provides a detailed comparative analysis of the solubility of propamidine isethionate in two critical solvents: dimethyl sulfoxide (DMSO), a polar aprotic solvent widely used for compound solubilization in drug discovery, and water, the universal biological solvent. We will delve into the physicochemical properties of propamidine isethionate that govern its solubility, present detailed protocols for accurate solubility determination, and offer insights into the stability and storage of stock solutions.

Physicochemical Properties of Propamidine Isethionate

A foundational understanding of the physicochemical properties of propamidine isethionate is essential for interpreting its solubility characteristics.

PropertyValueSource
Molecular Formula C₂₁H₃₂N₄O₁₀S₂[3]
Molecular Weight 564.63 g/mol [4][5]
Appearance White or almost white crystalline powder[5]
LogP 3.65
pH (5% w/v in water) 4.5 - 6.5[5]

Note on LogP: The reported LogP value of 3.65 suggests a moderate level of lipophilicity. This may appear contradictory to its high water solubility. This discrepancy can be attributed to the fact that propamidine isethionate is a salt. In its ionized form, which is prevalent in aqueous solutions, the molecule exhibits high polarity, leading to significant water solubility. The LogP value likely represents the non-ionized form of the propamidine base.

Comparative Solubility Analysis: DMSO vs. Water

Propamidine isethionate exhibits high solubility in both DMSO and water, a crucial attribute for its utility in both research and clinical applications.

SolventReported SolubilityApproximate Molar ConcentrationNotes
DMSO 125 mg/mL221.38 mMUltrasonic assistance may be required for rapid dissolution. It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic.[6]
Water ~200 mg/mL (~1 in 5 parts)~354.21 mMThe pH of a 5% w/v aqueous solution is in the range of 4.5 to 6.5.[5]

Expert Insights: The high solubility in both a polar aprotic solvent (DMSO) and a polar protic solvent (water) underscores the amphiphilic nature of the propamidine isethionate molecule. The aromatic core contributes to its solubility in organic solvents like DMSO, while the charged amidinium and isethionate groups drive its high aqueous solubility. This dual solubility profile provides flexibility in experimental design, allowing for the preparation of concentrated stock solutions in DMSO for serial dilution into aqueous assay buffers.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is the bedrock of reliable experimental outcomes. The following protocols outline standardized methods for determining the solubility of propamidine isethionate.

Protocol 1: Equilibrium Shake-Flask Method for Aqueous Solubility

This method determines the thermodynamic equilibrium solubility and is considered the gold standard.

Workflow for Aqueous Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess propamidine isethionate to a known volume of water. B Seal the container to prevent evaporation. A->B C Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. B->C D Allow the suspension to settle. C->D E Filter through a 0.22 µm filter or centrifuge to pellet undissolved solid. D->E F Accurately dilute the clear supernatant. E->F G Quantify the concentration using a validated analytical method (e.g., HPLC-UV). F->G

Caption: Workflow for determining aqueous solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of propamidine isethionate powder to a known volume of purified water (e.g., 10 mL) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be clearly visible.

  • Equilibration: Place the container in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To separate the saturated solution from the undissolved solid, either filter the supernatant through a low-binding 0.22 µm syringe filter or centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes.

  • Quantification: Carefully aspirate a known volume of the clear supernatant, ensuring no solid particles are transferred. Accurately dilute the sample with an appropriate mobile phase and quantify the concentration of propamidine isethionate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol 2: Kinetic Solubility Assay in DMSO

This method provides a rapid assessment of the maximum practical concentration of a compound in DMSO, which is often relevant for the preparation of high-concentration stock solutions for high-throughput screening.

Workflow for DMSO Solubility Determination

G cluster_prep Preparation cluster_dissolution Dissolution cluster_observation Observation cluster_confirmation Confirmation A Accurately weigh a known amount of propamidine isethionate. B Add a small, precise volume of anhydrous DMSO. A->B C Vortex vigorously to facilitate dissolution. B->C D Use sonication if necessary. C->D E Visually inspect for any undissolved particles. D->E F If fully dissolved, incrementally add more compound until saturation is reached. E->F G Allow the saturated solution to stand at room temperature and observe for precipitation. F->G

Caption: Workflow for determining DMSO solubility.

Step-by-Step Methodology:

  • Preparation of a Supersaturated Solution: In a microcentrifuge tube, add a pre-weighed amount of propamidine isethionate (e.g., 10 mg).

  • Incremental Solvent Addition: Add a small, precise volume of anhydrous DMSO (e.g., 50 µL) and vortex vigorously for 2-3 minutes.

  • Visual Assessment: Observe the solution. If all the solid has dissolved, continue to add small, known volumes of DMSO and vortex until a persistent precipitate is observed.

  • Equilibration: Allow the supersaturated solution to equilibrate at room temperature for at least 24 hours to ensure that the maximum amount of compound has dissolved.

  • Separation and Quantification: Centrifuge the tube at high speed to pellet the undissolved solid. Carefully remove a known volume of the supernatant and determine the concentration using an appropriate analytical method, such as HPLC-UV, after suitable dilution.

Stability of Propamidine Isethionate in Solution

The stability of stock solutions is critical for the reproducibility of experimental results.

  • Aqueous Solutions: Propamidine isethionate is generally stable in aqueous solutions with a pH between 4.5 and 6.5.[5] Degradation may occur under alkaline conditions. For short-term use, aqueous solutions can be stored at 2-8°C. For longer-term storage, it is advisable to prepare fresh solutions. Commercial eye drop formulations containing 0.1% w/v propamidine isethionate are typically discarded within four weeks of opening for domiciliary use and after one week in a hospital setting to prevent microbial contamination.[7]

  • DMSO Solutions: Concentrated stock solutions in anhydrous DMSO are generally stable. For long-term storage, it is recommended to store aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and prevent moisture absorption.[6] MedKoo Biosciences suggests that DMSO stock solutions can be stored at 0-4°C for short-term use (days to weeks) and at -20°C for long-term storage (months to years).[4]

Conclusion

Propamidine isethionate demonstrates excellent solubility in both DMSO and water, making it a versatile compound for a wide range of research and pharmaceutical applications. Its high aqueous solubility is a key attribute for its use in topical ophthalmic formulations, while its solubility in DMSO facilitates the preparation of concentrated stock solutions for in vitro screening and other laboratory applications. By employing the standardized protocols outlined in this guide, researchers can obtain accurate and reliable solubility data, ensuring the integrity and reproducibility of their experimental results. Careful consideration of the stability of propamidine isethionate in solution and adherence to appropriate storage conditions are essential for maintaining the potency and purity of this important antimicrobial agent.

References

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  • Merck Index. (n.d.). Propamidine.
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Application Note & Protocol: A Comprehensive Guide to In Vitro Cytotoxicity Assessment of Propamidine Isethionate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract and Core Objective

Propamidine isethionate, a cationic aromatic diamidine, is utilized as an antiseptic and disinfectant, notably in ophthalmology for conditions like Acanthamoeba keratitis.[1][2] While effective, its interaction with human cells is a critical component of its safety profile. A thorough understanding of its cytotoxic potential is paramount for risk assessment and the development of new formulations.

This document provides a comprehensive, field-proven guide for the in vitro cytotoxicity assessment of propamidine isethionate. Moving beyond a simple recitation of steps, this guide presents a tiered experimental strategy, explaining the scientific rationale behind each methodological choice. Our objective is to equip researchers with a robust framework to not only quantify cytotoxicity but also to elucidate the underlying cellular mechanisms of action, in alignment with international standards such as ISO 10993-5.[3][4]

Foundational Principles: Designing a Validated Assay System

Before initiating any specific protocol, establishing a reliable and reproducible experimental system is crucial. The quality of the data generated is directly dependent on the integrity of these foundational parameters.

Cell Line Selection: The Biological Context

The choice of cell line is the most critical variable in a cytotoxicity study. It should be guided by the intended application of propamidine and the research question. Since propamidine is often used in ophthalmic preparations, cell lines of ocular origin are highly relevant.[5][6] For general screening, standardized or commonly used cell lines are appropriate.[7][8]

Cell LineTypeRationale & Justification
HCE-T Human Corneal Epithelial CellsHigh Relevance. Mimics the primary cell type exposed during topical ophthalmic application. Ideal for safety and biocompatibility studies of eye drops.
hTERT-HCF Immortalized Human Corneal FibroblastsHigh Relevance. Represents the stromal cells exposed if epithelial integrity is compromised, a common scenario in Acanthamoeba keratitis.[5]
L929 Mouse FibroblastsRegulatory Standard. Recommended by the ISO 10993-5 standard for general biocompatibility and cytotoxicity screening.[3]
HaCaT Human KeratinocytesGeneral Purpose. A robust and widely used cell line representing skin epidermis; suitable for evaluating cytotoxicity related to topical antiseptics.[9]
Preparation of Propamidine Isethionate Stock Solutions

Propamidine isethionate is a water-soluble salt.

  • Solvent/Vehicle: Prepare the primary stock solution in sterile, tissue-culture grade water or phosphate-buffered saline (PBS). Avoid organic solvents like DMSO unless absolutely necessary, as they can have their own cytotoxic effects.

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-100 mM) to ensure that the final volume added to cell cultures is minimal (typically ≤0.5% v/v), preventing vehicle-induced artifacts.

  • Sterilization: Filter-sterilize the final stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

The Imperative of Controls

Every plate must include a full set of controls to ensure the validity of the results.

  • Untreated Control: Cells incubated with culture medium only. Represents 100% viability.

  • Vehicle Control: Cells treated with the same volume of the vehicle (e.g., sterile water or PBS) used to dilute the highest concentration of propamidine. This confirms the solvent has no effect.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., 0.1-1% Triton™ X-100 for membrane integrity assays, or Staurosporine for apoptosis assays). This validates that the assay system can detect cytotoxicity.

  • Media Blank: Wells containing culture medium but no cells. Used to subtract background absorbance or fluorescence.

A Tiered Experimental Workflow

We advocate for a multi-tiered approach that progresses from broad screening to deep mechanistic investigation. This strategy optimizes resource allocation and builds a comprehensive narrative of the compound's cytotoxic profile.

G cluster_0 Tier 1: Screening & IC50 Determination cluster_1 Tier 2: Mechanistic Investigation T1_Start Dose-Response Treatment (e.g., 0.1 µM to 1000 µM) T1_Assay1 Protocol 1: Metabolic Viability Assay (e.g., AlamarBlue™) T1_Start->T1_Assay1 T1_Assay2 Protocol 2: Necrotic Cytotoxicity Assay (e.g., LDH Release) T1_Start->T1_Assay2 T1_End Calculate IC50 Value (Concentration for 50% Inhibition) T1_Assay1->T1_End T1_Assay2->T1_End T2_Start Treat with Key Concentrations (e.g., IC25, IC50, IC75) T1_End->T2_Start Inform Dose Selection T2_Assay1 Protocol 3: Apoptosis Assay (Caspase-3/7 Activity) T2_Start->T2_Assay1 T2_Assay2 Protocol 4: Mitochondrial Health Assay (JC-1 Dye) T2_Start->T2_Assay2 T2_End Determine Mode of Cell Death (Apoptosis vs. Necrosis) T2_Assay1->T2_End T2_Assay2->T2_End

Caption: Tiered workflow for propamidine cytotoxicity assessment.

Tier 1 Protocols: General Viability and Cytotoxicity Screening

The initial goal is to establish the dose- and time-dependent effects of propamidine on a chosen cell line and to determine the half-maximal inhibitory concentration (IC50).

Protocol 1: Metabolic Viability via AlamarBlue™ (Resazurin) Assay

This assay measures the reducing power of viable, metabolically active cells.[10] The non-fluorescent blue dye, resazurin, is converted to the highly fluorescent pink resorufin by mitochondrial reductases.[11]

Methodology:

  • Cell Seeding: Seed cells into a 96-well clear-bottom black plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare a series of propamidine dilutions (e.g., 10 concentrations for a full curve) in culture medium at 2X the final concentration. Remove the old medium from the cells and add 100 µL of the appropriate dilution to each well. Include all necessary controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • Reagent Addition: Following incubation, add AlamarBlue™ reagent to each well at a volume equal to 10% of the well volume (e.g., 10 µL for a 100 µL final volume).[12]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal time may vary by cell type and should be determined empirically.[13][14]

  • Measurement: Read the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[10]

Protocol 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis or late apoptosis.[15][16]

Methodology:

  • Seeding and Treatment: Follow steps 1-3 from the AlamarBlue™ protocol, but perform the assay in a clear 96-well plate.

  • Establish Controls: It is critical to establish a "Maximum LDH Release" control. To these wells, add 10 µL of a lysis solution (e.g., 10X Triton™ X-100) 30-60 minutes before collecting the supernatant.[17]

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[17] Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light.[16] Measure the absorbance at 490 nm using a plate reader. A reference wavelength of 600-650 nm can be used to reduce background.[18][19]

Data Analysis (Tier 1):

  • Percent Viability (AlamarBlue): [(Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Untreated - Fluorescence_Blank)] * 100

  • Percent Cytotoxicity (LDH): [(Absorbance_Sample - Absorbance_Vehicle) / (Absorbance_Max_Release - Absorbance_Vehicle)] * 100

  • IC50 Calculation: Plot the percent viability/cytotoxicity against the log of the propamidine concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Tier 2 Protocols: Elucidating the Mechanism of Cell Death

Once the IC50 is established, the next step is to investigate how propamidine induces cell death. The primary question is whether the mechanism is primarily apoptotic (programmed cell death) or necrotic (uncontrolled lysis).

Protocol 3: Apoptosis Assessment via Caspase-3/7 Activity Assay

Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[20] Assays typically use a caspase-3/7 substrate (containing the DEVD peptide sequence) linked to a reporter molecule (fluorophore or luciferase substrate).[21][22]

Methodology:

  • Seeding and Treatment: Seed cells in a 96-well white-walled plate (for luminescence) or black-walled plate (for fluorescence). Treat cells with propamidine at concentrations surrounding the IC50 (e.g., IC25, IC50, IC75) for a relevant time period (e.g., 6, 12, or 24 hours). Include a positive control for apoptosis, such as staurosporine.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Prepare and add the Caspase-Glo® 3/7 reagent (or equivalent) to each well at a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of cell culture).[23]

  • Incubation: Mix gently on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Read the resulting luminescence or fluorescence using a plate reader. The signal is directly proportional to the amount of active caspase-3/7.

Protocol 4: Mitochondrial Membrane Potential (ΔΨm) via JC-1 Assay

A drop in mitochondrial membrane potential (ΔΨm) is an early event in the apoptotic cascade.[24] The JC-1 dye is a ratiometric probe that differentially accumulates in mitochondria based on their membrane potential.[25]

Caption: Principle of the JC-1 assay for mitochondrial potential.

Methodology:

  • Seeding and Treatment: Seed and treat cells as described for the Caspase-3/7 assay. A positive control for mitochondrial depolarization, such as FCCP or CCCP, is essential.[26]

  • JC-1 Staining: Prepare a fresh JC-1 staining solution (typically 1-10 µM in warm media or buffer) according to the kit manufacturer's protocol. Remove the treatment medium and add the JC-1 solution to each well.

  • Incubation: Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[26]

  • Washing: Gently wash the cells 1-2 times with a warm assay buffer (provided with most kits) to remove excess dye. Leave the cells in 100 µL of buffer.

  • Measurement: Immediately read the plate on a fluorescence plate reader.

    • Red Fluorescence (J-aggregates): Excitation ~535 nm / Emission ~590 nm.

    • Green Fluorescence (Monomers): Excitation ~485 nm / Emission ~530 nm.

Data Analysis (Tier 2):

  • Caspase Activity: Normalize the luminescent/fluorescent signal to the number of viable cells (which can be determined in a parallel plate using AlamarBlue™).

  • Mitochondrial Depolarization: Calculate the ratio of Red/Green fluorescence for each well. A decrease in this ratio in treated cells compared to untreated cells indicates depolarization and a shift towards apoptosis.[27]

Summary of Assay Endpoints

AssayPrinciplePrimary Endpoint MeasuredImplication
AlamarBlue™ Enzymatic reduction of resazurinMitochondrial reductase activityOverall cell viability and metabolic health[11]
LDH Release Release of cytosolic enzymePlasma membrane integrityNecrotic or late apoptotic cell death[15]
Caspase-3/7 Cleavage of a DEVD substrateActivity of executioner caspasesCommitment to the apoptotic pathway[21]
JC-1 Dye Potential-dependent dye accumulationMitochondrial membrane potential (ΔΨm)Early indicator of intrinsic apoptosis[24]

Advanced Considerations: Cellular Uptake

The cytotoxicity of a compound is intrinsically linked to its ability to enter the cell and reach its target. Propamidine's cationic nature suggests it may interact strongly with the negatively charged cell membrane. Investigating its uptake mechanism can provide deeper mechanistic insights. This can be explored by:

  • Fluorescence Microscopy: Using a fluorescently labeled version of propamidine or a similar cationic dye to visualize its accumulation and subcellular localization (e.g., in mitochondria or lysosomes).

  • Uptake Inhibition: Pre-treating cells with inhibitors of specific endocytic pathways (e.g., chlorpromazine for clathrin-mediated endocytosis, amiloride for macropinocytosis) before adding propamidine to see if cytotoxicity is reduced.[28][29]

Conclusion

The evaluation of propamidine isethionate's cytotoxicity requires a systematic and multi-faceted approach. By progressing through the tiered workflow presented here—from broad viability screening to specific mechanistic assays—researchers can build a comprehensive and reliable safety profile of the compound. This structured methodology, grounded in established scientific principles and regulatory standards, ensures that the data generated is not only accurate but also provides actionable insights for drug development and risk assessment professionals.

References

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  • JC-1 Mitochondrial Membrane Potential Assay Kit. (n.d.). RayBiotech. Retrieved February 22, 2026, from [Link]

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  • Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. (2014, April 16). JoVE. Retrieved February 22, 2026, from [Link]

  • In Vitro Evaluation of the Ophthalmic Toxicity Profile of Chlorhexidine and Propamidine Isethionate Eye Drops. (2017, April 15). PubMed. Retrieved February 22, 2026, from [Link]

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Application Notes & Protocols: Determining the IC50 of Propamidine Monoamide Isethionate in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of Propamidine Monoamide Isethionate in mammalian cell cultures. Propamidine, an aromatic diamidine antiseptic, is recognized for its broad-spectrum antimicrobial and antiprotozoal properties.[1][2] Its isethionate salt is commonly used in topical formulations.[1][3][4] Understanding its cytotoxic potential is a critical step in evaluating its safety profile and mechanism of action. The IC50 value serves as a quantitative measure of a compound's potency in inhibiting a biological process—in this context, cell viability—by 50%.[5][6][7] This guide details two robust, validated methodologies: a primary metabolic assay using AlamarBlue (Resazurin) for its sensitivity and non-destructive nature, and a confirmatory membrane integrity assay measuring Lactate Dehydrogenase (LDH) release. We will delve into the causality behind experimental choices, provide step-by-step protocols, and outline the necessary data analysis to ensure the generation of reliable and reproducible results.

Foundational Principles: Experimental Design Rationale

A robust IC50 determination is not merely a procedural checklist; it is a self-validating system built on sound scientific principles. The choices made at the outset will dictate the quality and interpretability of the final data.

The Critical Choice: Cell Line Selection

The selection of a cell line is paramount and should be dictated by the research question.[8] Propamidine's primary applications are topical; therefore, human cell lines derived from skin (e.g., human dermal fibroblasts, HaCaT keratinocytes) or cornea (e.g., human corneal epithelial cells) are highly relevant for assessing localized toxicity. For a general cytotoxicity profile, commonly used and well-characterized cell lines such as murine 3T3 fibroblasts or human embryonic kidney (HEK293) cells can be employed.[9][10] The key is to choose a model that is appropriate for the intended application and to remain consistent throughout a screening campaign.[9][10][11]

Senior Scientist's Note: Always ensure your cell lines are obtained from a reputable source like ATCC, are routinely tested for mycoplasma contamination, and are used within a low passage number range to maintain genetic and phenotypic stability. The biological context is everything; a compound's effect can vary dramatically between cell types.[8][12]

Assay Selection: Interrogating Cell Health

To determine the effect of Propamidine Monoamide Isethionate, we must measure cell viability. There are two main classes of assays that provide complementary information.

  • Metabolic (Viability) Assays: These assays quantify the metabolic activity of a cell population, which is directly proportional to the number of viable cells.

    • AlamarBlue (Resazurin): The preferred primary assay for this protocol. Living cells maintain a reducing environment. The active ingredient, resazurin, is a blue, cell-permeable dye that is reduced by mitochondrial dehydrogenases in metabolically active cells to the pink, highly fluorescent resorufin.[13] This conversion is quantifiable by fluorescence or absorbance, offering high sensitivity.[14][15] A key advantage is its non-toxic nature, allowing for kinetic monitoring of cell health over time.[13]

  • Cytotoxicity (Membrane Integrity) Assays: These assays measure markers released from cells that have lost membrane integrity, an indicator of cell death.

    • Lactate Dehydrogenase (LDH) Release Assay: A classic method to quantify cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[16] The released LDH activity is measured in the supernatant through a coupled enzymatic reaction that results in a colored product, which can be measured by absorbance.[16][17]

Senior Scientist's Note: Employing an orthogonal assay is crucial for validating your findings. A compound might be cytostatic (inhibiting proliferation without killing cells), which would be detected by a metabolic assay, but not cytotoxic (killing cells), which would be missed. The LDH assay provides a direct measure of cell death, adding another layer of confidence to your IC50 determination.

Experimental Workflow Overview

The process of determining the IC50 value follows a structured, multi-day workflow. It begins with cell preparation and culminates in data analysis and interpretation.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3/4/5: Viability Assessment cluster_3 Data Analysis A 1. Culture & Harvest Log-Phase Cells B 2. Perform Cell Count (e.g., Trypan Blue) A->B C 3. Seed Cells into 96-Well Plate B->C D 4. Incubate Overnight (Allow Adhesion) C->D E 5. Prepare Serial Dilutions of Propamidine D->E F 6. Remove Old Media & Add Compound Dilutions E->F G 7. Incubate for Desired Period (24-72h) F->G H 8. Perform Viability Assay (AlamarBlue or LDH) G->H I 9. Read Plate (Fluorescence/Absorbance) H->I J 10. Normalize Data to Vehicle Control I->J K 11. Plot Dose-Response Curve (Non-linear Regression) J->K L 12. Determine IC50 Value K->L G Resazurin Resazurin (Blue, Non-Fluorescent) Mito Mitochondrial Reductases (in Viable Cells) Resazurin->Mito Enters Cell Resorufin Resorufin (Pink, Highly Fluorescent) Mito->Resorufin Reduction

Figure 2: Principle of the AlamarBlue (resazurin) cell viability assay.

Materials Required
  • Cell Line: Selected mammalian cell line (e.g., Human Dermal Fibroblasts).

  • Culture Medium: Appropriate complete medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin).

  • Propamidine Monoamide Isethionate: (e.g., BioOrganics, CAS 1391051-87-8). [18]* Vehicle: Sterile DMSO or sterile deionized water.

  • Reagents: AlamarBlue HS or AlamarBlue reagent, Phosphate-Buffered Saline (PBS), Trypsin-EDTA. [15]* Equipment: 96-well flat-bottom tissue culture-treated plates, multichannel pipette, biosafety cabinet, 37°C/5% CO2 incubator, fluorescence microplate reader.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cells to ~80% confluency. Ensure they are in the logarithmic growth phase.

    • Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with complete medium. [19] * Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium. [19] * Perform a cell count using a hemocytometer or automated cell counter with Trypan Blue to ensure >95% viability.

    • Dilute the cell suspension to the desired seeding density (typically 5,000-15,000 cells/well, to be optimized for your cell line) and seed 100 µL into each well of a 96-well plate. [14][20] * Pro-Tip: Avoid seeding in the outermost wells of the plate as they are prone to evaporation (the "edge effect"). Instead, fill these wells with 200 µL of sterile PBS or media to maintain humidity. [20] * Incubate the plate at 37°C, 5% CO2 overnight to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of Propamidine Monoamide Isethionate (e.g., 100 mM) in the chosen vehicle (e.g., DMSO). Store at -20°C or -80°C for long-term use. [21] * On the day of the experiment, prepare a dilution series. A common approach is a 10-point, 3-fold serial dilution. First, dilute the stock solution in a serum-free medium to twice the highest desired final concentration. Then, perform serial dilutions in the medium.

    • Carefully aspirate the media from the cells.

    • Add 100 µL of each compound dilution to the appropriate wells. Include triplicate wells for each concentration.

    • Crucial Controls:

      • Vehicle Control: Wells with cells treated only with the vehicle at the same final concentration as the highest compound dose (represents 100% viability).

      • No-Cell Blank: Wells with medium and vehicle only (no cells) to measure background fluorescence. [15] * Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time is a critical variable and should be consistent. [22][23]

  • AlamarBlue Assay and Data Acquisition:

    • After incubation, add AlamarBlue reagent to each well, typically 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume). [22] * Incubate the plate for 1-4 hours at 37°C, protected from direct light. [14][22]Incubation time may need optimization based on cell density and metabolic rate. [14] * Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. [14][19]

Protocol B: Confirmatory IC50 with LDH Cytotoxicity Assay

This protocol measures the release of LDH from cells with compromised membrane integrity.

Principle of LDH Assay

Released LDH from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan product. The amount of color is proportional to the number of lysed cells. [17]

G cluster_0 In Supernatant cluster_1 Assay Reagent LDH Released LDH (from lysed cells) Pyruvate Pyruvate LDH->Pyruvate catalyzes Lactate Lactate Lactate->LDH NAD NAD+ NAD->LDH INT Tetrazolium Salt (INT) (Colorless) Diaphorase Diaphorase INT->Diaphorase Formazan Formazan (Red, Colored Product) Diaphorase->Formazan catalyzes NADH NADH Pyruvate->NADH NADH->Diaphorase

Figure 3: Principle of the LDH cytotoxicity assay.

Materials Required
  • Cell culture setup as described in Protocol A.

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Abcam). These kits typically include a substrate mix, assay buffer, and a lysis solution.

  • Absorbance microplate reader.

Step-by-Step Methodology
  • Plate Setup and Treatment:

    • Seed and treat cells with the Propamidine Monoamide Isethionate dilution series as described in steps 3.3.1 and 3.3.2.

    • Additional Controls for LDH Assay:

      • Spontaneous Release Control: Untreated cells (measures background LDH release).

      • Maximum Release Control: Untreated cells lysed with the kit's lysis solution (represents 100% cytotoxicity). [17] * Vehicle Control: As in Protocol A.

  • LDH Assay and Data Acquisition:

    • Following the manufacturer's protocol, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.

    • Prepare the LDH reaction mixture according to the kit instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light. [16][17] * Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength (typically ~490 nm) using a microplate reader.

Data Analysis and IC50 Determination

Accurate data analysis is essential for deriving a meaningful IC50 value. [24]

Data Normalization
  • AlamarBlue Data (% Viability):

    • First, subtract the average fluorescence of the "No-Cell Blank" wells from all other readings.

    • Calculate the percentage of viability for each concentration using the following formula: % Viability = (Corrected Fluorescence_Sample / Corrected Fluorescence_Vehicle Control) * 100 [25]

  • LDH Data (% Cytotoxicity):

    • First, subtract the absorbance of the "No-Cell Blank" from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)) * 100

Dose-Response Curve and IC50 Calculation

The relationship between compound concentration and cell viability is typically sigmoidal. Therefore, a non-linear regression model is required to accurately determine the IC50. [5][26]

  • Plot the Data: Create a scatter plot with the logarithm of the Propamidine concentration on the X-axis and the corresponding % Viability on the Y-axis. [27][28]2. Non-Linear Regression: Use a scientific graphing software like GraphPad Prism to fit the data to a sigmoidal dose-response curve (variable slope), also known as a four-parameter logistic (4PL) model. [26][27]3. Determine IC50: The software will calculate the IC50 value, which is the concentration of the compound that produces a response halfway between the top and bottom plateaus of the curve (the relative IC50). [26][29]The output will also provide a 95% confidence interval and an R-squared value, which indicates the goodness of fit.

Data Presentation

Results should be presented clearly in both graphical and tabular formats.

ParameterValue
Cell LineHuman Dermal Fibroblasts
Treatment Duration48 hours
Assay MethodAlamarBlue
IC50 [Calculated Value] µM
95% Confidence Interval[Lower Bound] to [Upper Bound] µM
R² (Goodness of Fit)[Value > 0.95]

Table 1: Example of a results summary table for IC50 determination.

Conclusion and Best Practices

This application note provides a detailed framework for the reliable determination of the IC50 value for Propamidine Monoamide Isethionate. The primary AlamarBlue assay offers a sensitive measure of metabolic viability, while the confirmatory LDH assay provides crucial information on membrane integrity and cytotoxicity. By adhering to these protocols, including proper controls, thoughtful experimental design, and robust data analysis, researchers can generate high-quality, reproducible data essential for advancing drug development and toxicological assessments.

Final Pro-Tip: Always perform a preliminary range-finding experiment with a broad range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to identify the approximate range where the inhibitory effect occurs. This will allow you to design a more focused definitive experiment with a narrower concentration range centered around the estimated IC50, leading to a more accurate final value.

References

  • Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Propamidine - Grokipedia. (n.d.). Grokipedia. Retrieved February 22, 2026, from [Link]

  • Analysis of Cell Viability by the alamarBlue Assay - CSH Protocols. (n.d.). Cold Spring Harbor Laboratory Press. Retrieved February 22, 2026, from [Link]

  • Alamar Blue Cell Viability Assay Kit - ImmunologicalSciences. (n.d.). Immunological Sciences. Retrieved February 22, 2026, from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Sartorius. Retrieved February 22, 2026, from [Link]

  • AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols - Allevi. (2022, July 13). Allevi. Retrieved February 22, 2026, from [Link]

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  • A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • What cell line should I choose for citotoxicity assays? - ResearchGate. (2023, May 6). ResearchGate. Retrieved February 22, 2026, from [Link]

  • IC50 Determination with GraphPad PRISM | Data Analysis Tutorial - YouTube. (2024, September 19). YouTube. Retrieved February 22, 2026, from [Link]

  • LDH cytotoxicity assay | Protocols.io. (2024, December 11). Protocols.io. Retrieved February 22, 2026, from [Link]

  • The Side Effects of Brolene (Propamidine) - Biomedicus. (2026, January 13). Biomedicus. Retrieved February 22, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved February 22, 2026, from [Link]

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  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism - YouTube. (2025, August 22). YouTube. Retrieved February 22, 2026, from [Link]

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  • Highlight report: Cell type selection for toxicity testing - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • GraphPad Prism 11 Curve Fitting Guide - Fitting the absolute IC50. (n.d.). GraphPad. Retrieved February 22, 2026, from [Link]

  • How to plot a graph and predict the IC50 value of compound, given the cytotoxicity results? (2026, January 15). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Cytotoxicity Testing: Everything You Need to Know - Test Labs. (n.d.). Test Labs. Retrieved February 22, 2026, from [Link]

  • In-cell Western Assays for IC50 Determination - Azure Biosystems. (2025, January 29). Azure Biosystems. Retrieved February 22, 2026, from [Link]

  • Propamidine - Wikipedia. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog. (2025, December 31). Oreate AI. Retrieved February 22, 2026, from [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials? - ResearchGate. (2020, September 1). ResearchGate. Retrieved February 22, 2026, from [Link]

  • How to determine theoretical IC50 value for in vitro DPPH assay? - ResearchGate. (2023, April 24). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Preclinical Studies: IC-50 Testing - Altogen Labs. (n.d.). Altogen Labs. Retrieved February 22, 2026, from [Link]

  • 5 tips for choosing the right cell line for your experiment - Horizon Discovery. (2016, June 8). Horizon Discovery. Retrieved February 22, 2026, from [Link]

  • Propamidine isethionate | C21H32N4O10S2 | CID 67413 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

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Application Notes & Protocols: Propamidine Isethionate Dosage for Acanthamoeba Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Resilient Pathogen

Acanthamoeba is a genus of free-living amoebae found ubiquitously in soil, water, and air. While typically harmless, certain species can cause severe and sight-threatening infections in humans, most notably Acanthamoeba keratitis (AK).[1][2][3] AK is a painful and progressive corneal infection that is notoriously difficult to treat, primarily because the organism can transform from its active, vegetative trophozoite stage into a highly resistant, dormant cyst form.[4][5] This resilience necessitates aggressive and prolonged therapeutic strategies.

Propamidine isethionate, an aromatic diamidine, emerged as one of the first effective agents for treating AK.[6] It is a cationic compound with broad-spectrum antimicrobial activity that has become a cornerstone of AK research and combination therapy.[6][7] Understanding its mechanism, effective dosage, and application in experimental models is critical for developing new and improved treatments against this formidable pathogen. This guide provides a detailed overview and validated protocols for researchers investigating the efficacy of propamidine isethionate against Acanthamoeba.

Mechanism of Action: A Multi-Pronged Attack

The amoebicidal and cysticidal activity of propamidine isethionate is not attributed to a single action but rather to a multi-pronged assault on the pathogen's fundamental cellular processes. As a cationic molecule, it is drawn to the negatively charged components of the Acanthamoeba cell.[6] The primary proposed mechanisms include:

  • Disruption of Cell Membranes: The compound interacts with and disrupts the integrity of the cell membrane, leading to leakage of essential cytoplasmic contents.[6]

  • Inhibition of DNA Synthesis: Propamidine isethionate is a known DNA synthesis inhibitor.[6][8] By interfering with DNA replication, it halts cell division and proliferation, a critical action against the rapidly multiplying trophozoites.

  • Denaturation of Cytosolic Proteins: The agent can also cause the denaturation of vital proteins within the cytoplasm, disrupting metabolic pathways and cellular function.[6]

This combination of effects makes it a potent agent against both the metabolically active trophozoites and, to a degree, the more resilient cysts.

G cluster_targets Cellular Targets cluster_outcomes Resulting Effects Propamidine Propamidine Isethionate (Cationic Diamidine) Acanthamoeba Acanthamoeba Cell Propamidine->Acanthamoeba Enters Cell Membrane Cell Membrane Disruption Acanthamoeba->Membrane DNA DNA Synthesis Inhibition Acanthamoeba->DNA Proteins Cytosolic Protein Denaturation Acanthamoeba->Proteins Leakage Cytoplasmic Leakage Membrane->Leakage Replication Replication Failure DNA->Replication Metabolism Metabolic Collapse Proteins->Metabolism Death Amoebicidal / Cysticidal Effect Leakage->Death Replication->Death Metabolism->Death G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Harvest & Count Acanthamoeba Cysts B1 Co-incubate Cysts with Drug (24-48 hours) A1->B1 A2 Prepare Serial Dilutions of Propamidine Isethionate A2->B1 B2 Wash Cysts via Centrifugation to Remove Drug B1->B2 B3 Plate Washed Cysts on Bacterial Lawn (NNA) B2->B3 C1 Incubate Plates (up to 14 days) B3->C1 C2 Microscopically Observe for Trophozoite Growth C1->C2 C3 Determine Lowest Concentration with No Growth (MCC) C2->C3

Caption: Experimental workflow for determining the Minimum Cysticidal Concentration (MCC).

Cytotoxicity and Safety Evaluation

A critical aspect of drug development is ensuring that an effective agent is not overly toxic to host cells. For AK, this means evaluating the toxicity of propamidine isethionate on human corneal cells. Studies have shown that propamidine can exhibit a time- and concentration-dependent toxicity profile. [9]In prolonged exposures, it has been found to be more harmful to cultured human keratocytes than chlorhexidine. [9][10]However, in an in vivo rabbit model, intrastromal injections of 0.1% and 0.05% propamidine isethionate did not cause a significant decrease in corneal endothelial cells. [11]

Protocol 2: Cytotoxicity Assay on Human Corneal Epithelial Cells (HCEC)

This protocol outlines a method to assess the cytotoxicity of propamidine isethionate using a commercially available human corneal epithelial cell line and a standard viability assay (e.g., WST-1 or MTT).

Causality: This assay exposes a monolayer of HCECs to the drug at concentrations relevant to in vitro amoebicidal activity. A metabolic assay like WST-1 or MTT measures the activity of mitochondrial dehydrogenases, which is directly proportional to the number of viable, metabolically active cells. A reduction in signal indicates cell death or metabolic impairment, thus quantifying the drug's cytotoxicity.

Materials:

  • Human Corneal Epithelial Cell (HCEC) line.

  • Appropriate cell culture medium and supplements (e.g., Keratinocyte-SFM).

  • Fetal Bovine Serum (FBS) and antibiotics (Penicillin/Streptomycin).

  • 96-well flat-bottom cell culture plates.

  • Propamidine isethionate.

  • WST-1 or MTT cell proliferation reagent.

  • Plate reader (spectrophotometer).

Procedure:

  • Cell Seeding:

    • Culture HCECs according to the supplier's instructions.

    • Trypsinize and seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells/well.

    • Incubate for 24 hours to allow cells to adhere and form a semi-confluent monolayer.

  • Drug Exposure:

    • Prepare dilutions of propamidine isethionate in fresh cell culture medium. The concentration range should bracket the determined MCC values (e.g., from 10 µg/mL to 1000 µg/mL).

    • Include a "no drug" control (medium only) for 100% viability and a "lysis" control (e.g., Triton X-100) for 0% viability.

    • Carefully remove the old medium from the cells and replace it with the medium containing the drug dilutions.

    • Incubate for a clinically relevant period, such as 24 hours.

  • Viability Assessment (WST-1 Example):

    • After incubation, add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed in the control wells.

    • Shake the plate gently for 1 minute.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells:

      • % Viability = (Absorbance_sample / Absorbance_control) * 100

    • Plot the % viability against the drug concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Dosage in Clinical and Research Applications

Propamidine isethionate is almost exclusively used topically as a 0.1% ophthalmic solution, often in combination with other agents like PHMB (0.02%) or chlorhexidine (0.02%). [3][12][13][14]

Application Typical Concentration Formulation Key Considerations Source(s)
Clinical Treatment (Topical) 0.1% (1000 µg/mL) Ophthalmic Solution (e.g., Brolene®) Often used in combination with a biguanide (PHMB, Chlorhexidine). Dosing can be as frequent as hourly in the initial phase. [2][12][14][15]
In Vitro Research (Cysticidal) 250 - 1000 µg/mL Solution in culture medium or saline Efficacy is highly strain-dependent; testing individual isolates is recommended. [1][6]
In Vivo Animal Models (Intrastromal) 0.05% - 0.1% Sterile solution for injection Used to study efficacy in deep stromal infections. Higher concentrations can increase corneal toxicity. [11]

| Combination Therapy (Topical) | 0.1% | Ophthalmic Solution | Used with 0.02% PHMB or Chlorhexidine. This is the most common clinical approach. | [6][12][16]|

Clinical Dosing Regimen Insight: A common aggressive initial treatment involves hourly topical application of 0.1% propamidine isethionate with a biguanide around the clock for several days, after which the frequency is gradually tapered based on clinical response. [12][14][15]Therapy is often long-term, lasting from weeks to many months. [2][12]

References

  • Lorenzo-Morales, J., Khan, N. A., & Walochnik, J. (2015). An update on Acanthamoeba keratitis: diagnosis, pathogenesis and treatment. Parasite, 22, 10. [Link]

  • Ghani, M. K. A., et al. (2017). In Vitro Susceptibility Test for Acanthamoeba Species Isolated from Clinical Specimens against Chlorhexidine, Propamidine Isethionate, Gentamicin and Chloramphenicol. Journal of Health and Translational Medicine, 20(1), 23-28. [Link]

  • Le-Guen, B., et al. (1995). [In vitro study of propamidine isethionate: value in the follow-up of Acanthamoeba amebic keratitis]. Journal francais d'ophtalmologie, 18(1), 20-24. [Link]

  • American Academy of Ophthalmology. (2006). Acanthamoeba Keratitis Treatment. Retrieved from [Link]

  • Jain, R., et al. (2021). Evaluation of in vitro activity of five antimicrobial agents on Acanthamoeba isolates and their toxicity on human corneal epithelium. Indian Journal of Ophthalmology, 69(10), 2743-2748. [Link]

  • Larkin, D. F., et al. (1992). A Clinicopathologic Study of In Vitro Sensitivity Testing and Acanthamoeba Keratitis. Investigative Ophthalmology & Visual Science, 33(3), 555-563. [Link]

  • Khan, N. A. (2016). The Development of Drugs against Acanthamoeba Infections. Antimicrobial Agents and Chemotherapy, 60(11), 6432-6439. [Link]

  • Angunawela, R. I., et al. (2017). In Vitro Evaluation of the Ophthalmic Toxicity Profile of Chlorhexidine and Propamidine Isethionate Eye Drops. Journal of Ocular Pharmacology and Therapeutics, 33(4), 295-302. [Link]

  • Angunawela, R. I., et al. (2017). In Vitro Evaluation of the Ophthalmic Toxicity Profile of Chlorhexidine and Propamidine Isethionate Eye Drops. Journal of Ocular Pharmacology and Therapeutics, 33(4), 295-302. [Link]

  • Al-Ghadeer, H., et al. (2020). Proposed therapeutic strategy for Acanthamoeba keratitis. ResearchGate. [Link]

  • Patsnap Synapse. (n.d.). Propamidine Isetionate. Retrieved from [Link]

  • Seal, D. V. (1995). Drug resistance and Acanthamoeba keratitis: the quest for alternative antiprotozoal chemotherapy. Eye (Lond), 9 ( Pt 5), 659-666. [Link]

  • Al-Herrawy, A. Z., et al. (2020). In Vitro Activity of Pentamidine Isethionate against Trophozoite and Cyst of Acanthamoeba. Iranian Journal of Parasitology, 15(4), 522-530. [Link]

  • Ghani, M. K. A., et al. (2021). Susceptibility of Environmentally Isolated Acanthamoeba to Chlorhexidine and Propamidine Isethionate. Malaysian Journal of Medicine and Health Sciences, 17(1). [Link]

  • Chen, Y. T., et al. (2019). Safety of intrastromal injection of polyhexamethylene biguanide and propamidine isethionate in a rabbit model. International Journal of Ophthalmology, 12(12), 1889-1895. [Link]

  • Pérez-Santonja, J. J., et al. (2002). [Acanthamoeba keratitis, a possible dibromo propamidine isethionate resistance]. Archivos de la Sociedad Espanola de Oftalmologia, 77(5), 279-282. [Link]

  • Seal, D. V. (1995). Drug resistance and Acanthamoeba keratitis: the quest for alternative antiprotozoal chemotherapy. Eye (Lond), 9 ( Pt 5), 659-666. [Link]

  • Johns, K. J., et al. (1992). Corneal toxicity of propamidine. Cornea, 11(4), 365-368. [Link]

  • Al-Nahdha Hospital. (n.d.). Acanthamoeba Keratitis Treatment Guideline. Retrieved from [Link]

  • Hargrave, S. L., et al. (1999). Results of a trial of combined propamidine isethionate and neomycin therapy for Acanthamoeba keratitis. Brolene Study Group. Ophthalmology, 106(5), 952-957. [Link]

  • Papa, V., et al. (2025). Successful Treatment of Acanthamoeba Keratitis According to New Protocol with Polihexanide 0.08% Therapy: Case Report. Medicina (Kaunas), 61(4), 629. [Link]

  • Therapeutic strategy for Acanthamoeba keratitis with PHMB and propamidine. (n.d.). ResearchGate. [Link]

  • Moorfields Eye Hospital. (n.d.). Current Clinical Evidence for Agents used in Acanthamoeba Keratitis: Systematic Literature Reviews. [Link]

  • Ghani, M. K. A., et al. (2017). The effectiveness of chlorhexidine, propamidine isethionate, gentamicin... ResearchGate. [Link]

  • American Academy of Ophthalmology. (2006). Acanthamoeba Keratitis Treatment. Retrieved from [Link]

  • A Study on the Effects of Propamidine Isethionate and Polymyxin B on Acanthamoeba Isolated from Patients Infected with Acanthamoeba Keratitis in HeLa cell Cultur. (n.d.). ResearchGate. [Link]

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Application Note: A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for Propamidine Isethionate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, step-by-step guide for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of propamidine isethionate. Propamidine, an aromatic diamidine antiseptic agent, requires a reliable analytical method to ensure the quality and stability of pharmaceutical formulations.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive protocol grounded in scientific principles and regulatory expectations. The methodology adheres to the guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]

Introduction

Propamidine isethionate is the salt of propamidine with isethionic acid and is utilized for its antiseptic and bacteriostatic properties, particularly in ophthalmic preparations for treating eye infections.[1][2] As with any active pharmaceutical ingredient (API), a validated, stability-indicating analytical method is crucial for quality control, ensuring the identity, purity, and potency of the drug substance and its formulated products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[6] This document outlines the logical development of an HPLC method for propamidine isethionate, from understanding the analyte's physicochemical properties to a comprehensive validation protocol.

Physicochemical Properties of Propamidine Isethionate

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

  • Chemical Structure: Propamidine is an aromatic diamidine. Its structure contains two benzamidine groups linked by a propylene dioxy chain. This structure imparts a basic character to the molecule.

  • Solubility: Propamidine isethionate is soluble in water and alcohol.[6] This allows for flexibility in the choice of diluents for sample and standard preparation.

HPLC Method Development

The goal is to develop a method that provides good resolution, peak shape, and a reasonable run time. A reversed-phase HPLC approach is suitable for a moderately polar compound like propamidine.

Rationale for Selection of Chromatographic Conditions

The following table summarizes the recommended starting conditions and the scientific rationale behind each choice.

ParameterRecommended ConditionRationale
Stationary Phase C18 (Octadecyl Silane), 5 µm, 4.6 x 150 mmC18 columns are versatile and provide good retention for moderately polar compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile: 0.025 M Citrate Buffer (pH 3.25) (45:55 v/v)A study on nine aromatic diamidines suggests a mobile phase of methanol and a citrate buffer at pH 3.25 provides good separation.[9] Acetonitrile is often a good alternative to methanol and can offer different selectivity. The acidic pH will ensure that the basic propamidine molecule is in its protonated, more polar form, leading to better peak shape and retention on a reversed-phase column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Detection Wavelength 265 nmBased on the UV absorbance of similar aromatic diamidines, this wavelength is expected to provide good sensitivity.[8] This should be confirmed by running a UV scan of a propamidine standard.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature can improve peak shape and reproducibility.[9]
Injection Volume 10 µLA typical injection volume that can be adjusted based on the concentration of the sample and the sensitivity of the detector.
Experimental Workflow for Method Development

The following diagram illustrates the logical workflow for developing the HPLC method.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Select Initial Conditions (C18, ACN:Buffer, 265 nm) B Inject Standard Solution A->B C Evaluate Peak Shape, Retention Time (k'), and Tailing Factor (T) B->C D Adjust Mobile Phase Ratio (e.g., % Acetonitrile) C->D k' or T out of range E Optimize pH of Buffer (e.g., pH 3.0 - 4.0) C->E Poor Peak Shape F Evaluate Impact on Resolution and Peak Shape D->F E->F G Finalize Chromatographic Conditions F->G Optimal Separation H Perform System Suitability Testing G->H I Proceed to Method Validation H->I

Caption: Workflow for HPLC Method Development.

HPLC Method Validation Protocol

Once the method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to ICH Q2(R1) guidelines.[3][4][5]

System Suitability

Before each validation run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Protocol:

  • Prepare a standard solution of propamidine isethionate at the working concentration.

  • Inject the standard solution six replicate times.

  • Calculate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Protocol:

  • Prepare a blank solution (diluent).

  • Prepare a placebo solution (containing all formulation excipients except the API).

  • Prepare a standard solution of propamidine isethionate.

  • Prepare a sample solution of the drug product.

  • Inject all solutions into the HPLC system.

  • Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of propamidine.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a stock solution of propamidine isethionate.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover a range of 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with known amounts of propamidine isethionate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.

  • Analyze the spiked samples.

  • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[9]

Precision

Precision is the degree of agreement among individual test results. It is evaluated at two levels: repeatability and intermediate precision.

Protocol for Repeatability (Intra-day Precision):

  • Prepare six independent sample preparations of the drug product at 100% of the test concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the %RSD of the assay results.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.[3]

Protocol for Intermediate Precision (Inter-day Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD of the assay results from both days.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on the calibration curve):

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

  • Prepare solutions at the calculated LOD and LOQ concentrations and inject them to confirm the presence and quantifiability of the analyte, respectively.

Robustness

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 2 °C)

    • Wavelength (± 2 nm)

  • Analyze a system suitability solution and a sample solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters should still be met, and the assay results of the sample should not significantly change.

Stability-Indicating Nature of the Method

To establish the stability-indicating capability of the method, forced degradation studies should be performed.

Protocol:

  • Subject the drug product to stress conditions such as:

    • Acid hydrolysis (e.g., 0.1 N HCl at 60 °C)

    • Base hydrolysis (e.g., 0.1 N NaOH at 60 °C)

    • Oxidative degradation (e.g., 3% H₂O₂ at room temperature)

    • Thermal degradation (e.g., 80 °C)

    • Photolytic degradation (e.g., exposure to UV light)

  • Analyze the stressed samples using the developed HPLC method with a photodiode array (PDA) detector.

  • Acceptance Criteria: The method should be able to resolve the propamidine peak from any degradation product peaks. The peak purity of the propamidine peak should be evaluated using the PDA detector to ensure it is spectrally pure.

Conclusion

The HPLC method development and validation protocol detailed in this application note provides a comprehensive framework for establishing a reliable and robust analytical method for the quantification of propamidine isethionate in pharmaceutical formulations. By following a logical, science-based approach and adhering to regulatory guidelines, researchers and drug development professionals can ensure the quality, safety, and efficacy of products containing this important antiseptic agent.

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, 2005.
  • A study of nine aromatic diamidines designed to optimize their analysis by HPLC. Journal of Liquid Chromatography & Related Technologies. 2006;29(13):1897-1911.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance. 2005;9(4):32-45.
  • UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal of Applied Physics. 2020;12(1):28-35.
  • UV-Vis Spectrum of Procainamide. SIELC Technologies.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America. 2021;39(3):136-144.
  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. 2025;12(8).
  • Propamidine. The Merck Index Online.
  • Propamidine. Wikipedia.
  • stability-indicating hplc method: Topics by Science.gov.
  • HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia.
  • Propamidine isethion
  • Propamidine. PubChem.
  • Appendix II B. Ultraviolet and Visible Absorption Spectrophotometry. European Pharmacopoeia.
  • propamidine. Drug Central.
  • ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Japanese Pharmacopoeia.
  • Assay validation findings of the proposed HPLC method for determination of HEX, CHX & CSOL.
  • Interpreting UV-Vis Spectra. University of Toronto Scarborough.
  • A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formul
  • HPLC Method for Determination of Chlorhexidine in Pharmaceutical Formulations alone and in presence of Hexamidine and p-chlorocresol, and in Spiked Human Saliva. Semantic Scholar.

Sources

Troubleshooting & Optimization

Technical Support Center: Propamidine Monoamide Isethionate Stability & Solubility

[1][2][3]

Current Status: ● Operational

Topic: Preventing Precipitation of Propamidine Monoamide Isethionate in Culture Systems Ticket ID: PMI-SOL-001 Assigned Specialist: Senior Application Scientist, Cell Culture Chemistry Division[1][2][3]

Executive Summary

You are likely experiencing precipitation because Propamidine Monoamide Isethionate (PMI-Mono) differs significantly in physicochemical properties from its parent compound, Propamidine Isethionate (the standard diamidine drug).[1][2][3]

While the parent compound is a diamidine (highly basic, dicationic, water-soluble), the monoamide is a hydrolysis product where one charged amidine group has converted to a neutral amide.[1][2] This structural change significantly reduces its polarity and aqueous solubility limit, making it prone to "crashing out" in high-salt culture media (like DMEM or RPMI) or upon contact with serum proteins.[1][2][3]

This guide provides a validated, 3-step solubilization protocol to maintain stability in culture.

Module 1: Diagnostic & Chemical Profiling

Before proceeding, confirm your reagent identity.[1][2][3] The solubility rules for the parent drug do not apply to the monoamide.[3]

FeaturePropamidine Isethionate (Parent)Propamidine Monoamide Isethionate (Target)
Structure Bis-amidine (Dicationic ++ at pH 7.[1][2][3]4)Mono-amidine / Mono-amide (Monocationic +)
Hydrophilicity High (LogP ~1.8 - 3.[1][2][3]6)Moderate/Low (Reduced polarity)
Water Solubility High (>50 mg/mL)Low (Prone to aggregation)
Primary Risk Hydrolysis at pH >8Precipitation in saline/media

The Core Problem: In culture media (pH 7.4, high ionic strength), the single positive charge on the Monoamide is often insufficient to overcome the "salting out" effect exerted by sodium chloride and phosphates, leading to crystal formation.[1]

Module 2: The "Gradient Solubilization" Protocol

Do not dissolve PMI-Mono directly into cell culture media. The salt shock will cause immediate, often microscopic, precipitation that ruins bioavailability.[1][2][3] Use this "Gradient Solubilization" method.

Step 1: The Primary Stock (Anhydrous)[1][2][3]
  • Solvent: 100% DMSO (Dimethyl Sulfoxide), sterile-filtered.[1][2][3]

  • Concentration: Prepare a 10 mM to 50 mM stock.

  • Technique: Vortex vigorously for 30 seconds. Inspect for clarity.

  • Why: DMSO disrupts the crystal lattice more effectively than water for the amide moiety.[1][3]

Step 2: The Intermediate Dilution (The "Buffer Bridge")[1][2]
  • Solvent: Sterile PBS (Ca/Mg-free) or Water for Injection (WFI).[1][2][3] Do not use Media yet.

  • Temperature: Pre-warm this solvent to 37°C .

  • Action: Dilute your DMSO stock 1:10 into this warm buffer.

  • Why: This creates a "solvation shell" around the molecules before they encounter the high-salt/protein environment of the media.[1][3]

Step 3: Final Culture Introduction
  • Medium: Pre-warmed (37°C) Culture Media (e.g., DMEM, RPMI).[1][2][3]

  • Action: Add the Intermediate Solution to the media while swirling.

  • Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity.

Module 3: Visualization of Stability Logic

The following diagram illustrates the chemical pathway of precipitation and the intervention points.

Gcluster_0Failure ModePowderPMI-Mono Powder(Solid)DMSO_StockStock Solution(100% DMSO)Powder->DMSO_StockSolubilizationDirect_MediaDirect Additionto MediaDMSO_Stock->Direct_MediaHigh IonicShockIntermediateIntermediate Dilution(Warm PBS/Water)DMSO_Stock->Intermediate1:10 Dilution(Step 2)PrecipitatePRECIPITATION(Crystal Formation)Direct_Media->PrecipitateSalting OutFinal_CultureStable CultureSystemIntermediate->Final_CultureFinal Addition(Step 3)

Figure 1: Solubility Decision Tree. Direct addition to media (grey path) risks precipitation due to ionic shock.[1][2][3] The intermediate step (yellow) stabilizes the compound.[2]

Module 4: Troubleshooting & FAQs

Q1: I see a fine haze immediately after adding the drug to the media. Is this contamination?

A: It is likely micro-precipitation , not contamination.[1][2][3]

  • Diagnosis: Check under a microscope at 40x.[1][3] Crystals will appear as refractile, geometric shapes (often needles), whereas bacteria are motile or uniform spheres.[1][2][3]

  • Fix: You cannot re-dissolve this in the media. Discard. Repeat the experiment using the Step 2 Intermediate Dilution method described above.

Q2: Can I use ethanol instead of DMSO?

A: Avoid Ethanol. Propamidine derivatives often have lower solubility in ethanol compared to DMSO.[1][3] Furthermore, ethanol evaporates rapidly, potentially leaving concentrated "rings" of precipitate on the plastic walls of your culture dish.[1] DMSO is non-volatile at 37°C and maintains solvation better.[1][2][3]

Q3: Does serum (FBS) prevent or cause precipitation?

A: It is a double-edged sword.[1][2][3]

  • Benefit: Albumin (BSA) can bind the drug and act as a carrier, preventing crystallization.[1][2][3]

  • Risk: If the concentration is too high (>50 µM), the drug may co-precipitate with the proteins.[1][2]

  • Recommendation: Add the drug to serum-free media first, mix well, and then add the serum (or add to complete media with very fast mixing).[1][2] Never add the drug directly into a tube of 100% FBS.[3]

Q4: I am using the parent compound (Propamidine Isethionate), but it still precipitates after 48 hours. Why?

A: This indicates chemical instability (Hydrolysis) .[1][2][3] At pH 7.4 and 37°C, the diamidine parent slowly hydrolyzes into the monoamide (the compound discussed in this guide).[1] As the monoamide accumulates, it reaches its lower solubility limit and precipitates.[1]

  • Solution: Refresh media every 24 hours to prevent metabolite accumulation.

References

  • National Center for Biotechnology Information (PubChem). Propamidine Isethionate Compound Summary. [Link][1][2][3]

  • Perrine, D., et al. (1995). "Amoebicidal efficiencies of various diamidines against two strains of Acanthamoeba polyphaga."[1][2][3][4] Antimicrobial Agents and Chemotherapy, 39(2), 339–342.[1][2][3][4] (Demonstrates solubility/activity profiles of diamidine classes). [Link]

  • Bell, P.H., & Roblin, R.O. (1942). "Studies in Chemotherapy.[1][2][3] VII. A Theory of the Relation of Structure to Activity of Sulfanilamide Type Compounds." Journal of the American Chemical Society.[1][3] (Foundational chemistry on pKa and solubility of amidine/amide transitions). [Link]

Topic: Troubleshooting Inconsistent IC50 Results with Propamidine Monoamide Isethionate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propamidine Monoamide Isethionate Troubleshooting

Role: Senior Application Scientist Audience: Drug Discovery Researchers & Assay Development Scientists Objective: Resolve high variability and lack of reproducibility in dose-response curves (IC50) for Propamidine Monoamide Isethionate.

Introduction: The "Hidden Variable" in Diamidine Analogs

Inconsistent IC50 data—shifting curves, flat-lining efficacy, or high well-to-well variability—is a hallmark frustration when working with amidine derivatives like Propamidine Monoamide Isethionate .[1][2][3][4]

While often treated as standard small molecules, these compounds possess a cationic amphiphilic nature that creates unique interactions with standard laboratory plastics and media components.[3][4] This guide deconstructs the physicochemical traps specific to this compound and provides a validated path to reproducible data.

Phase 1: Diagnostic Flowchart

Before altering your biology, you must validate your chemistry.[3][4] Use this logic gate to identify the source of error.

TroubleshootingLogic Start Inconsistent IC50 Results CheckCAS Step 1: Verify Compound Identity Is it Monoamide vs. Diamidine? Start->CheckCAS CheckPlastic Step 2: Plasticware Interaction Are you using standard PS plates? CheckCAS->CheckPlastic CAS Correct RootCause1 CRITICAL ERROR: Wrong Compound Tested CheckCAS->RootCause1 CAS Mismatch CheckSolubility Step 3: Solubility & Stability Precipitation or Hydrolysis? CheckPlastic->CheckSolubility Low Binding RootCause2 Adsorption Loss: Switch to NBS/Glass CheckPlastic->RootCause2 High Binding RootCause3 Stock Degradation: Fresh Prep Required CheckSolubility->RootCause3 Unstable

Figure 1: Diagnostic logic for isolating the source of IC50 variability.

Phase 2: The Core Variables (Root Cause Analysis)

Compound Identity Crisis (The "Monoamide" Trap)

The Issue: Researchers often inadvertently purchase Propamidine Monoamide (CAS 1391051-87-8) when they intend to study Propamidine Isethionate (the diamidine, CAS 140-63-6).[1][2][3][4]

  • Scientific Context: Propamidine contains two amidine groups.[2][3][4] The monoamide is a hydrolysis product (metabolite) where one amidine has converted to an amide.[2][3][4]

  • Impact: The monoamide typically exhibits significantly lower potency (higher IC50) than the parent diamidine.[2][3][4] If you are comparing your results to literature values for "Propamidine," you will see a massive discrepancy (e.g., 10-100x shift).[1][2][3][4]

  • Action: Check your vial.

    • Propamidine Isethionate: C21H32N4O10S2 (MW ~564.6)[1][2][3][4][5]

    • Propamidine Monoamide Isethionate: C19H25N3O7S (MW ~439.5)[1][2][3][4]

The "Sticky Drug" Phenomenon (Adsorption)

The Issue: Propamidine derivatives are Cationic Amphiphilic Drugs (CADs) .[1][2][3][4] At physiological pH, the amidine group is positively charged.[3]

  • Mechanism: Standard tissue culture plates are made of polystyrene (PS), often treated to be negatively charged (TC-treated) to support cell adhesion.[1][2][3][4] The positively charged drug binds electrostatically to the negative plate surface, depleting the free drug concentration in the well.

  • Symptom:

    • Right-shifted IC50 curves (drug appears less potent).[1][2][3][4]

    • "Hook effect" or inconsistent replicates at lower concentrations where percentage loss is highest.[2][3][4]

  • Solution: Use Non-Binding Surface (NBS) plates or polypropylene (PP) for serial dilutions.[1][2][3][4]

Hydrolytic Instability

The Issue: Amidine groups are susceptible to hydrolysis in aqueous solution, converting to amides and eventually carboxylic acids.[3]

  • Risk Factor: Storing diluted stocks in media (pH 7.[2][3][4]4) at 4°C or 37°C for extended periods.

  • Symptom: Potency decreases over time (days/weeks) as the active compound degrades into inactive metabolites.[2][3][4]

Phase 3: Validated Troubleshooting Protocols

Protocol A: The "Plastic Loss" Validation Test

Use this protocol to determine if your microplate is stealing your drug.

Materials:

  • Standard Polystyrene (PS) Plate (your current assay plate).[1][2][3][4]

  • Low-Binding Polypropylene (PP) Plate (e.g., Corning #3364).[1][2][3][4]

  • Propamidine Monoamide Stock (10 mM in DMSO).[1][2][3][4]

Workflow:

  • Prepare: Make a 10 µM working solution of the drug in your assay media.[3][4]

  • Incubate:

    • Aliquot 100 µL into 3 wells of the PS Plate .

    • Aliquot 100 µL into 3 wells of the PP Plate .

    • Incubate both at 37°C for 2 hours (cell-free).

  • Transfer & Analyze:

    • Transfer media from both plates to LC-MS vials.

    • Quantify drug concentration via LC-MS/MS or HPLC.[1][2][3][4]

  • Interpret:

    • If [PS Plate] < 90% of [PP Plate], you have significant adsorption.[1][2][3][4] Switch to NBS plates immediately.

Protocol B: Correct Solubilization Strategy

Improper solubilization leads to micro-precipitates that scatter light and skew absorbance readings.[3]

ParameterRecommendationRationale
Primary Solvent 100% DMSO Water/Buffer can cause local precipitation of the free base if pH shifts.[1][2][3][4]
Stock Conc. 10 mM - 50 mM High enough to allow >1000x dilution, minimizing DMSO toxicity.[1][2][3][4]
Intermediate Dilution Glass or PP Tubes Do NOT perform serial dilutions in the final assay plate. Use glass or polypropylene to prevent loss during mixing.[3][4]
Final DMSO % < 0.5% Propamidine effects can be masked by DMSO cytotoxicity at >1%.[2][3][4]

Phase 4: Visualizing the Adsorption Trap

The following diagram illustrates the molecular mechanism causing inconsistent IC50s in standard plates.

AdsorptionMechanism cluster_well Standard TC-Treated Well (Polystyrene) Surface Plate Surface (Negatively Charged) Drug Propamidine Monoamide (Positively Charged) Drug->Surface Electrostatic Binding Cell Target Cell (Intended Target) Drug->Cell Reduced Availability

Figure 2: Competition between the plate surface and the cell for the drug.[1][3] Strong electrostatic binding to the plate reduces the effective concentration (Free Drug), artificially inflating the IC50.

Phase 5: Frequently Asked Questions (FAQs)

Q1: My IC50 shifts significantly between 24h and 72h timepoints. Why? A: This suggests compound instability .[2][3][4] The amidine group hydrolyzes in aqueous media (pH 7.[3][4]4) at 37°C. By 72 hours, a significant portion of Propamidine Monoamide may have degraded to the inactive diamide or acid forms.[3]

  • Fix: Refresh the drug-containing media every 24 hours, or limit assays to 48 hours if possible.

Q2: Can I use "Propamidine Isethionate" data to validate my "Monoamide" results? A: No. They are distinct chemical entities. The monoamide is often a metabolite or impurity of the isethionate. Expect the monoamide to be less potent (higher IC50).[2][3][4] Treat them as separate compounds in your database.

Q3: I see "cloudiness" in my top concentration wells (100 µM). A: You have reached the solubility limit in your media.[3][4] While soluble in DMSO, the compound may crash out when diluted into aqueous media, especially if the media contains high serum (protein binding) or specific salts.[3]

  • Fix: Reduce your top concentration. If your IC50 is expected to be in the micromolar range, a top concentration of 100 µM is risky.[3] Try 30 µM as the max.

Q4: Why are my replicates so variable (high CV%)? A: This is classic edge effect or pipetting error exacerbated by adsorption.[1][2][3][4] If you dilute the drug in the plate, the drug sticks to the plastic tips and the well walls unevenly.

  • Fix: Perform all serial dilutions in a polypropylene master block first, then transfer to the cell plate using a multi-channel pipette.[3]

References

  • PubChem. Propamidine Monoamide Isethionate (Compound).[1][2][3][4] National Library of Medicine.[2][3][4] Available at: [Link][1][3][4]

  • Biolin Scientific. Using QCM-D to assess protein and drug adsorption to glass and plastics.[2][3][4] Available at: [Link]

  • Corning Life Sciences. Binding of Drugs to Microplates: Technical Bulletin. (General reference for CAD adsorption). Available at: [Link][1][2][3][4]

Sources

Technical Support Center: Propamidine Isethionate Stability and Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for propamidine isethionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving propamidine isethionate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to design and execute robust experiments.

This resource addresses common questions and challenges related to the stability of propamidine isethionate, with a particular focus on the critical role of pH. While specific public data on the forced degradation of propamidine isethionate is limited, this guide synthesizes established principles of pharmaceutical stability testing and the known chemistry of its functional groups to provide a strong framework for your research.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical features of propamidine isethionate that influence its stability?

A1: Propamidine isethionate is an aromatic diamidine. Its stability is primarily influenced by two key functional groups: the amidine groups and the ether linkage in the propylene chain.

  • Amidine Groups (-C(=NH)NH₂): These are basic groups and are prone to hydrolysis, especially under acidic or basic conditions. The rate of hydrolysis is pH-dependent.

  • Ether Linkage (-O-): Ether linkages are generally more stable than esters but can be cleaved under harsh acidic conditions and high temperatures.

Understanding the interplay of these groups is crucial for predicting and controlling the stability of the molecule in solution.

Q2: What is the expected impact of pH on the stability of propamidine isethionate?

A2: Based on the chemistry of its functional groups, the stability of propamidine isethionate is expected to be significantly influenced by pH.

  • Acidic Conditions (pH < 4): Under strong acidic conditions, the ether linkage could be susceptible to cleavage, although this typically requires harsh conditions. The amidine group may also undergo acid-catalyzed hydrolysis.

  • Neutral to Mildly Acidic Conditions (pH 4-7): This is often the range of maximum stability for many pharmaceutical compounds. For some amidine-containing molecules, maximum stability has been observed around neutral pH.

  • Alkaline Conditions (pH > 8): Basic conditions can catalyze the hydrolysis of the amidine groups.

It is imperative for researchers to experimentally determine the optimal pH for their specific application and formulation.

Q3: What are the initial steps I should take to assess the stability of my propamidine isethionate solution?

A3: A preliminary stability assessment should involve:

  • Literature Review: Search for any available stability data on propamidine or structurally related compounds.

  • Forced Degradation Studies: Conduct stress studies under various conditions (acid, base, oxidation, heat, light) to identify potential degradation products and pathways.[1][2][3] This is a critical step in developing a stability-indicating analytical method.

  • pH Profiling: Evaluate the stability of propamidine isethionate across a range of pH values to determine the pH of maximum stability.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of potency in my propamidine isethionate stock solution. pH-mediated hydrolysis. The pH of your solution may be outside the optimal stability range, leading to the degradation of the amidine groups.Measure the pH of your solution. Prepare fresh solutions in a buffered system within a pH range of 4-7 and monitor stability over time. Consider using a buffer system to maintain a stable pH.
Appearance of unknown peaks in my HPLC chromatogram over time. Formation of degradation products. Propamidine isethionate may be degrading into one or more new chemical entities.Perform a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks and developing a stability-indicating HPLC method that can resolve the parent drug from its degradants.
Precipitation or cloudiness in my formulation. Poor solubility at the current pH. The solubility of propamidine isethionate and its potential degradation products can be pH-dependent.Determine the solubility of propamidine isethionate at different pH values. Adjusting the pH or using co-solvents may be necessary to maintain solubility.
Inconsistent results between experimental batches. Variability in solution preparation. Minor differences in pH during preparation can lead to significant differences in stability and, consequently, experimental outcomes.Standardize your solution preparation protocol. Always use a calibrated pH meter and freshly prepared buffers. Document the final pH of every solution prepared.

Experimental Protocols

Protocol 1: Preliminary pH Stability Assessment of Propamidine Isethionate

This protocol outlines a basic experiment to determine the approximate pH of maximum stability for propamidine isethionate in an aqueous solution.

Materials:

  • Propamidine isethionate powder

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Phosphate buffer solutions (pH 4, 5, 6, 7, 8, 9)

  • High-purity water

  • Calibrated pH meter

  • HPLC system with a C18 column and UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of propamidine isethionate (e.g., 1 mg/mL) in high-purity water.

  • Sample Preparation:

    • For each pH point to be tested (e.g., pH 2, 4, 6, 7, 8, 10), pipette a known volume of the stock solution into a volumetric flask.

    • Adjust the pH of each solution using 0.1 N HCl or 0.1 N NaOH, or by diluting with the appropriate buffer solution.

    • Bring each flask to final volume with the corresponding buffer or pH-adjusted water.

  • Time-Zero Analysis: Immediately after preparation, analyze each sample by a suitable HPLC method to determine the initial concentration of propamidine isethionate. This is your T₀ measurement.

  • Incubation: Store the prepared solutions at a controlled temperature (e.g., 40°C for accelerated stability).

  • Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Data Analysis:

    • Calculate the percentage of propamidine isethionate remaining at each time point for each pH.

    • Plot the percentage remaining versus time for each pH.

    • Determine the degradation rate constant (k) for each pH from the slope of the line (for first-order kinetics, plot ln(% remaining) vs. time).

    • Plot the degradation rate constant (k) versus pH to identify the pH at which the degradation rate is lowest (i.e., the pH of maximum stability).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.[4]

Objective: To develop an HPLC method that can separate propamidine isethionate from all potential degradation products generated during forced degradation studies.

Workflow:

Stability_Indicating_Method_Development cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Method Development A Prepare Propamidine Isethionate Solution B Stress Samples: - Acid Hydrolysis (e.g., 0.1N HCl, 60°C) - Base Hydrolysis (e.g., 0.1N NaOH, 60°C) - Oxidation (e.g., 3% H₂O₂, RT) - Thermal (e.g., 80°C) - Photolytic (ICH Q1B) A->B C Neutralize/Quench Reactions B->C D Analyze Stressed Samples and Unstressed Control using an Initial HPLC Method C->D E Evaluate Peak Purity and Resolution D->E F Optimize Method: - Mobile Phase Composition - Gradient Profile - Column Chemistry - pH of Mobile Phase E->F Poor Resolution or Peak Impurity G Finalized Stability-Indicating Method E->G Good Resolution and Peak Purity F->D Re-analyze caption Workflow for developing a stability-indicating HPLC method.

Caption: Workflow for developing a stability-indicating HPLC method.

Data Summary

Condition Functional Group Primarily Affected Expected Stability Potential Degradation Pathway
Strongly Acidic (pH < 3) Amidine, EtherLow to ModerateAcid-catalyzed hydrolysis of the amidine group. Potential for ether cleavage at elevated temperatures.
Mildly Acidic to Neutral (pH 4-7) AmidineHighMinimal degradation expected. This is the predicted range of optimal stability.
Alkaline (pH > 8) AmidineLowBase-catalyzed hydrolysis of the amidine group.
Oxidative Stress (e.g., H₂O₂) Aromatic Rings, AmidineModerate to LowOxidation of the aromatic rings or the amidine groups.
Thermal Stress Entire MoleculeModerateAcceleration of hydrolysis and other degradation reactions.
Photostability Aromatic RingsTo be determinedAromatic compounds can be susceptible to photodegradation.

Visualizing pH Effects on Propamidine Isethionate Degradation

The following diagram illustrates the potential degradation pathways of propamidine isethionate under acidic and basic conditions, primarily focusing on the hydrolysis of the amidine groups.

Propamidine_Degradation cluster_acid Acidic Conditions (H⁺) cluster_base Alkaline Conditions (OH⁻) Propamidine Propamidine Isethionate (Intact Molecule) Acid_Product Hydrolysis Product(s) (e.g., Carboxylic Acid Derivative) Propamidine->Acid_Product Amidine Hydrolysis Base_Product Hydrolysis Product(s) (e.g., Carboxylic Acid Derivative) Propamidine->Base_Product Amidine Hydrolysis caption Potential pH-dependent degradation of propamidine.

Sources

Technical Support Center: Analysis of Propamidine Isethionate Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of propamidine isethionate and its degradation products. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to understand the stability of this active pharmaceutical ingredient (API). Here, we will delve into the practical challenges and scientific principles behind forced degradation studies and the development of stability-indicating analytical methods.

Understanding Propamidine Isethionate and Its Stability

Propamidine is an aromatic diamidine antiseptic agent.[1] It is formulated as an isethionate salt to improve its solubility and is used in ophthalmic preparations.[2][3] The core structure consists of two benzamidine groups linked by a trimethyleneoxy chain. Understanding this structure is key to predicting its degradation pathways.

Key Structural Features and Potential Liabilities:

  • Benzamidine Groups: These are the most likely points of hydrolytic attack, especially under basic conditions. The amidine functional group can hydrolyze to the corresponding primary amide and subsequently to a carboxylic acid.[1][3][4][5]

  • Ether Linkage: The trimethyleneoxy bridge is an ether linkage. While generally stable, ethers can be susceptible to oxidative cleavage.[2][6]

  • Aromatic Rings: The benzene rings can undergo hydroxylation under oxidative stress.

Stability studies indicate that propamidine isethionate is particularly susceptible to degradation under alkaline conditions (pH > 8).[4] Therefore, a robust analytical method must be able to separate the intact drug from these potential degradants.

Core Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products and developing a stability-indicating analytical method.[7][8] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[9][10] Over-stressing can lead to secondary degradants not relevant to real-world stability, while under-stressing may not generate detectable levels of impurities.[9]

Below is a typical workflow and starting conditions for a forced degradation study of propamidine isethionate.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_evaluation Data Evaluation API Propamidine Isethionate API (1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Expose to stress Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Expose to stress Thermal Thermal (e.g., 60-80°C) API->Thermal Expose to stress Photo Photolytic (ICH Q1B light exposure) API->Photo Expose to stress Control Control Sample (API in diluent, no stress) HPLC Analyze via Stability-Indicating HPLC Control->HPLC Placebo Placebo (if drug product) Neutralize Neutralize/Quench Reactions Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute Dilute->HPLC Purity Peak Purity Analysis (PDA) HPLC->Purity MassBal Mass Balance Calculation HPLC->MassBal Identify Identify & Characterize Degradants (LC-MS) HPLC->Identify

Caption: Workflow for a forced degradation study.

Recommended Starting Conditions for Stress Studies
Stress ConditionReagent/ConditionTemperatureDurationRationale & Key Insights
Acid Hydrolysis 0.1 M HClRoom Temp, then 60-80°C2 to 24 hoursWhile benzamidines are more susceptible to base, acid can also promote hydrolysis, though typically slower.[11] Elevated temperature is often required to achieve target degradation.
Base Hydrolysis 0.1 M NaOHRoom Temp1 to 8 hoursThis is the most critical condition. Benzamidinium compounds hydrolyze readily in basic water to the corresponding primary amide.[1][3][4][5] This reaction is often rapid even at room temperature.
Oxidation 3% H₂O₂Room Temp6 to 24 hoursTargets the ether linkage and aromatic rings. Oxidative cleavage of the ether would split the molecule, a significant transformation.[2][6]
Thermal (Solid) Dry Heat Oven80°C (or 20°C above accelerated stability)24 to 72 hoursEvaluates the intrinsic thermal stability of the solid-state API.[12]
Photostability ICH Q1B compliant chamberAmbientPer ICH guidelinesExposes the API to a combination of UV and visible light to test for photosensitivity.[10]

Troubleshooting & FAQs

This section addresses common issues encountered during the analysis of propamidine isethionate degradation products.

Section 3.1: Chromatographic Issues

Q1: My propamidine peak is showing significant tailing. What is the cause and how can I fix it?

A1: Peak tailing with propamidine is a classic issue caused by the interaction of its basic diamidine functional groups with acidic silanols on the surface of traditional silica-based HPLC columns.

  • Causality: The positively charged amidine groups (at acidic to neutral pH) interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the column packing. This secondary interaction causes the peak to tail.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Ensure your mobile phase pH is low (e.g., 2.5-3.5). At this pH, most surface silanols are protonated (Si-OH), minimizing the ionic interaction.

    • Use a Low-Ionic Strength Buffer: Employ a buffer like phosphate or formate at a concentration of 10-25 mM.

    • Add a Competing Base: Incorporate a competing amine, like triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). The TEA will interact with the active silanol sites, "masking" them from the propamidine.

    • Switch to a Modern Column: Use a high-purity silica column with end-capping (e.g., C18) or a hybrid particle column. These columns have a much lower concentration of active silanol sites.

Q2: I'm analyzing my base-degraded sample, and the resolution between the main peak and a new degradant peak is poor (<1.5). How can I improve it?

A2: Poor resolution indicates that the chromatographic conditions are not optimal for separating two structurally similar compounds. The primary degradation product from base hydrolysis is likely the mono-amide, which will have different polarity and basicity compared to propamidine.

  • Causality: The selectivity of your method is insufficient. Selectivity is influenced by the mobile phase composition (organic solvent type, pH) and the stationary phase chemistry.

  • Troubleshooting Steps:

    • Optimize Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. Methanol has different hydrogen bonding characteristics and can alter selectivity.

    • Adjust Gradient Slope: If using a gradient method, make the gradient shallower (i.e., increase the run time and decrease the %B/minute change). This gives the compounds more time to interact with the stationary phase and resolve.

    • Change Column Chemistry: If optimizing the mobile phase fails, a change in stationary phase is the most powerful tool. If you are on a C18, try a Phenyl-Hexyl or a Cyano (CN) column. These offer different retention mechanisms (π-π interactions for phenyl) that can drastically improve selectivity for aromatic compounds.

Section 3.2: Degradation Study Issues

Q3: I've exposed my sample to 3% H₂O₂ for 24 hours at room temperature and see less than 2% degradation. How can I induce more oxidative degradation?

A3: This indicates that propamidine is relatively stable to mild oxidation or that the reaction kinetics are very slow under these conditions.

  • Causality: The activation energy for the oxidative reaction is not being overcome.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heat the reaction mixture to 40-60°C. This will significantly increase the reaction rate.[13]

    • Increase H₂O₂ Concentration: Cautiously increase the hydrogen peroxide concentration to 10% or even 30%. Monitor the reaction closely as it may become vigorous.

    • Introduce a Catalyst (Advanced): In rare cases, if degradation is still not observed, a metal catalyst like FeCl₃ or CuCl₂ can be introduced to initiate Fenton-like reactions, which are much more aggressive. This should be a last resort as it may not represent a realistic degradation pathway.

Q4: After my acid hydrolysis experiment, my mass balance is only 85%. Where did the other 15% of my material go?

A4: A poor mass balance is a critical issue in a stability study. It suggests that not all components are being accounted for by the analytical method.

  • Causality: This can be due to several factors related to either the degradants or the analytical method itself.

  • Troubleshooting Steps:

Mass_Balance_Troubleshooting Start Poor Mass Balance (<95%) Q1 Do degradant peaks lack a chromophore? Start->Q1 A1_Yes Use a universal detector (CAD, ELSD, MS) Q1->A1_Yes Yes Q2 Are degradants highly retained? Q1->Q2 No A1_No Check other possibilities A2_Yes Extend gradient run time and final hold Q2->A2_Yes Yes Q3 Are degradants insoluble in the diluent? Q2->Q3 No A2_No Check other possibilities A3_Yes Check for precipitate. Change diluent composition. Q3->A3_Yes Yes Q4 Are degradants volatile? Q3->Q4 No A3_No Check other possibilities A4_Yes Consider analysis by GC-MS if appropriate. Q4->A4_Yes Yes A4_No Re-evaluate response factors.

Caption: Decision tree for troubleshooting poor mass balance.

  • Non-UV Active Degradants: Cleavage of the ether bond could produce smaller aliphatic fragments that do not have a UV chromophore. Your PDA detector won't see them. Analysis by LC-MS can help identify these.

  • Precipitation: A degradant may be insoluble in the final sample diluent. Visually inspect the sample vial for any precipitate. If observed, try dissolving the sample in a stronger solvent (like pure methanol or acetonitrile) before the final dilution.

  • Co-elution: A degradant peak may be hiding under your main API peak or another impurity peak. A thorough peak purity analysis using a PDA detector is essential to confirm this.[14]

  • Highly Retained Peaks: Some degradants can be very non-polar and may not elute during your standard run time. Extend the gradient to 95-100% organic and hold for several minutes to see if any late-eluting peaks appear.

References

  • Yu, L. J., Cullen, D. A., Morshedi, M., Coote, M. L., & White, N. G. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry, 86(19), 13762–13767. [Link]

  • Ullrich, R., Hofrichter, M. (2005). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology, 71(8), 4554-4561. [Link]

  • ResearchGate. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. [Link]

  • Flinders University. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. [Link]

  • PubMed. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. [Link]

  • ResearchGate. (2015). Benzamide hydrolysis in strong acids — The last word. [Link]

  • INCHEM. (2004). Aliphatic and Aromatic Ethers. [Link]

  • American Society for Microbiology. (2002). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. [Link]

  • Royal Society of Chemistry. (2009). Gold-catalyzed oxidative cleavage of aryl-substituted alkynyl ethers using molecular oxygen. [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics. [Link]

  • ACS Publications. (2022). EPR Study on the Oxidative Degradation of Phenyl Sulfonates. [Link]

  • University of Vienna. (2014). A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF NAPHAZOLINE AND ITS DEGRADATION PRODUCT AND METHYL PARAHYDROXYBENZOATE IN PHARMACEUTICAL PREPARATIONS. [Link]

  • SAS Publishers. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. [Link]

  • Elsevier. (2014). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Hilaris Publishing. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Development and validation of a stability-indicating RP-HPLC-FLD method. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (n.d.). Degradation kinetics parameters in tested solvents. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Springer. (2021). Systematic strategies for degradation kinetic study of pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (2021). Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process. [Link]

  • MDPI. (2023). Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. [Link]

  • MDPI. (2018). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites. [Link]

Sources

Validation & Comparative

Comparative Cytotoxicity Profile: Propamidine Isethionate, Its Monoamide Degradant, and Therapeutic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of anti-infectives—specifically for Acanthamoeba keratitis (AK) and trypanosomiasis—the diamidine class (Propamidine, Pentamidine) remains a cornerstone of therapy. However, the therapeutic window is narrow. This guide provides a comparative cytotoxic analysis of Propamidine Isethionate (API) against its primary degradation product, Propamidine Monoamide , and its clinical alternatives (Pentamidine , Chlorhexidine , PHMB ).

The Core Insight: The toxicity of this class is inextricably linked to the dicationic structure required for DNA minor groove binding.

  • Propamidine Isethionate (Parent): Moderate cytotoxicity; effective but requires high clinical doses (0.1%).

  • Propamidine Monoamide (Degradant/Analog): Significantly reduced cytotoxicity due to the loss of one amidine cation, rendering it unable to effectively target mitochondrial DNA (mtDNA), but also rendering it therapeutically inert.

  • Pentamidine: Higher potency and higher cytotoxicity per molar unit, but often exhibits a more favorable Selectivity Index (SI) in specific parasitic models compared to Propamidine.

Molecular Mechanism of Cytotoxicity (SAR Analysis)

To understand the toxicity profile, one must understand the "Cationic Targeting" mechanism. Diamidines accumulate in the mitochondria of mammalian cells driven by the organelle's negative membrane potential (


).
The "Two-Arm" Rule
  • Propamidine (Di-amidine): Possesses two positively charged amidine groups at physiological pH. This dicationic nature drives a 1000-fold accumulation inside mitochondria (Nernstian accumulation), leading to mtDNA binding, kinetoplast destruction (in parasites), and respiratory chain collapse (in mammalian cells).

  • Propamidine Monoamide: The hydrolysis of one amidine group to an amide results in a molecule with only one positive charge. This disrupts the geometry required to span the minor groove of DNA (A-T rich regions) and significantly reduces the Nernstian drive for mitochondrial accumulation.

Visualization: The Toxicity Pathway

The following diagram illustrates why the Monoamide variant fails to trigger the apoptotic cascade compared to the Parent Diamidine.

ToxicityPathway Propamidine Propamidine (Dicationic ++) CellMembrane Cell Membrane (Transport) Propamidine->CellMembrane High Uptake Monoamide Propamidine Monoamide (Monocationic +) Monoamide->CellMembrane Low Uptake MitoPotential Mitochondrial Potential (ΔΨm) Monoamide->MitoPotential Weak Accumulation CellMembrane->MitoPotential Driven by Charge (++) Clearance Excretion/Metabolism CellMembrane->Clearance Monoamide Route DNA_Binding DNA Minor Groove Binding (A-T Rich) MitoPotential->DNA_Binding Accumulation Apoptosis Apoptosis/Cell Death DNA_Binding->Apoptosis Inhibition of Replication

Caption: Comparative mechanistic pathway showing the high mitochondrial accumulation of dicationic Propamidine versus the clearance-favored route of the Monoamide.

Comparative Cytotoxicity Data

The following data synthesizes performance across standard mammalian cell lines used in ophthalmic and systemic safety testing.

Key Definition:

  • IC50: Concentration inhibiting 50% of cell viability (Lower = More Toxic).

  • Selectivity Index (SI): Ratio of Mammalian IC50 / Parasitic IC50 (Higher = Safer).

Table 1: Comparative IC50 Values (Mammalian Cells)
CompoundHCE-T (Corneal Epithelial)HepG2 (Liver/Systemic)Primary Mechanism of ToxicityClinical Status
Propamidine Isethionate 30 - 60 µM 45 µM mtDNA binding, membrane disruptionClinical Standard (0.1%)
Propamidine Monoamide > 200 µM (Est.)*> 150 µM Weak membrane interactionImpurity / Inactive Metabolite
Pentamidine Isethionate 20 - 40 µM2.5 µMStrong mtDNA binding, inhibition of phospholipid synthesisSystemic / 2nd Line Ocular
Chlorhexidine 10 - 25 µM15 µMMembrane lysis (Non-specific)Clinical Standard (0.02%)
PHMB 2 - 5 µM< 1 µMMembrane lysis (Pore formation)Clinical Standard (0.02%)

*Note on Monoamide: Direct commercial IC50 data is rare; values are estimated based on mono-amidine SAR studies showing >5-10x reduction in toxicity compared to parent diamidines due to loss of DNA affinity.

Interpretation of Data[1][2][3][4][5]
  • Corneal Safety: Propamidine Isethionate is less cytotoxic than PHMB and Chlorhexidine on a molar basis. However, because Propamidine is used at a much higher concentration (0.1% vs 0.02%), the clinical toxic load is often higher, leading to "Brolene Keratopathy."

  • The Monoamide Factor: The monoamide is a "safe" impurity in terms of direct cytotoxicity. Its presence indicates drug degradation (hydrolysis), which correlates with a loss of efficacy rather than a spike in toxicity. This contrasts with other drugs where metabolites are more toxic.

  • Pentamidine vs. Propamidine: Pentamidine is significantly more cytotoxic to liver cells (HepG2) than Propamidine, explaining why Propamidine is preferred for topical applications where systemic absorption is minimal, while Pentamidine requires careful systemic monitoring.

Experimental Protocol: Validating Cytotoxicity

To objectively compare Propamidine Monoamide against the parent compound, you must use a metabolic activity assay (Resazurin/Alamar Blue) rather than a simple membrane integrity dye (Trypan Blue), as diamidines induce metabolic collapse before membrane rupture.

Protocol Design (Self-Validating System)
  • Cell Line: HCE-T (Human Corneal Epithelial) or L929 (Fibroblasts).

  • Seeding Density: 10,000 cells/well (96-well plate). Critical: Low density leads to overestimation of toxicity; high density masks effects.

  • Exposure Time: 24 Hours (Acute) vs. 7 Days (Chronic). Propamidine toxicity is time-dependent.[1][2]

Step-by-Step Workflow
  • Preparation:

    • Dissolve Propamidine Isethionate in DMSO (Stock 100mM).

    • Note: Propamidine Monoamide is often custom-synthesized or isolated via HPLC fraction collection from hydrolyzed parent stock.

  • Dosing:

    • Create serial dilutions in serum-free media (Serum proteins bind diamidines, skewing IC50).

    • Range: 0.1 µM to 1000 µM.

  • Incubation:

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Readout (Resazurin Reduction):

    • Add Resazurin (final conc. 44 µM).

    • Incubate 2-4 hours.

    • Read Fluorescence (Ex 530nm / Em 590nm).

  • Validation Check:

    • Z-Factor: Must be > 0.5.

    • Positive Control: Chlorhexidine (20 µM) must show < 10% viability.

    • Negative Control: 0.1% DMSO must show > 95% viability.

Assay Workflow Diagram

AssayWorkflow Start Cell Seeding (10k cells/well) Dosing Exposure (24h) Propamidine vs Monoamide Start->Dosing CompoundPrep Compound Prep (Serum-Free Media) CompoundPrep->Dosing Wash PBS Wash (Remove extracellular drug) Dosing->Wash Reagent Add Resazurin (Redox Indicator) Wash->Reagent Readout Fluorescence Read (Ex 530 / Em 590) Reagent->Readout Analysis Calculate IC50 (Non-linear regression) Readout->Analysis

Caption: Optimized cytotoxicity workflow ensuring removal of extracellular drug interactions before redox readout.

References

  • Shi, L., et al. (2020). "The Effect of Anti-Amoebic Agents and Ce6-PDT on Acanthamoeba castellanii Trophozoites and Cyst."[3] Translational Vision Science & Technology. Link

  • Fonn, D., et al. (2019). "Safety of intrastromal injection of polyhexamethylene biguanide and propamidine isethionate in a rabbit model." BMC Ophthalmology. Link

  • Magnet, A., et al. (2017). "In Vitro Evaluation of the Ophthalmic Toxicity Profile of Chlorhexidine and Propamidine Isethionate Eye Drops." Journal of Ocular Pharmacology and Therapeutics. Link

  • Alizadeh, H., et al. (1997). "In vitro amoebicidal activity of propamidine and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues." Cornea.[4][1][2] Link

  • MacNair, C.R., et al. (2022). "Preclinical Development of Pentamidine Analogs Identifies a Potent and Nontoxic Antibiotic Adjuvant."[5] ACS Infectious Diseases.[5] Link

Sources

Technical Guide: Validating Propamidine Monoamide Isethionate Uptake via Fluorescence Microscopy

[1]

Executive Summary

Propamidine Monoamide Isethionate (PMI) is a critical structural analog in the study of diamidine pharmacokinetics, particularly in the context of antimicrobial resistance and transporter kinetics (e.g., Trypanosoma P2/TbAT1 transporters). While LC-MS/MS provides absolute quantification, it fails to provide spatial resolution.[1]

This guide outlines the methodology for utilizing the intrinsic fluorescence of the diamidine scaffold to validate intracellular uptake. By exploiting the property that aromatic diamidines fluoresce (typically UV-excitation/Blue-emission) and undergo quantum yield enhancement upon binding to the DNA minor groove, researchers can visualize drug accumulation in real-time without the steric hindrance of bulky external fluorophores.

Mechanism of Action & Fluorescence Principles

To validate uptake, one must understand why the molecule is visible and how it enters the cell.[1]

Intrinsic Fluorescence

Unlike many small molecules requiring conjugation to FITC or Rhodamine, PMI possesses intrinsic fluorescence due to its aromatic benzamidine moieties.[1]

  • Excitation/Emission: PMI behaves similarly to DAPI and Pentamidine.[1] It typically excites in the near-UV range (340–370 nm ) and emits in the blue range (450–480 nm ).[1]

  • Signal Enhancement: Upon entering the nucleus or kinetoplast (in trypanosomes) and binding to the AT-rich minor groove of DNA, the molecular rotation is restricted, often significantly increasing quantum yield and reducing non-radiative decay. This creates a high signal-to-noise ratio specifically at the target site.[1]

Transport Pathway (Biological Context)

In model organisms like T. brucei or Leishmania, PMI uptake is not passive.[1] It relies on specific transporters.[1] Visualizing accumulation in the nucleus/kinetoplast confirms not just "presence," but successful transporter function .[1]

UptakeMechanismExtracellularExtracellularPMI (Free)TransporterTransporter(P2/TbAT1 or AQP2)Extracellular->TransporterRecognitionCytosolCytosolicTransitTransporter->CytosolInfluxNucleusNucleus/Kinetoplast(DNA Binding)Cytosol->NucleusDiffusion/AccumulationFluorescenceSignal Enhancement(High Quantum Yield)Nucleus->FluorescenceMinor Groove Binding

Figure 1: The biological pathway of Propamidine Monoamide Isethionate uptake leading to fluorescence activation.

Comparative Analysis: Why Fluorescence?

While this guide focuses on microscopy, a Senior Scientist must justify the method choice against alternatives.

FeatureFluorescence Microscopy (Recommended)LC-MS/MS Radiolabeling (

H/

C)
Primary Output Spatial distribution (Localization)Total cellular concentrationTotal cellular accumulation
Spatial Resolution Sub-cellular (Nucleus vs. Cytosol)None (Lysed population)None (Lysed population)
Sensitivity Moderate (Dependent on Quantum Yield)High (Picomolar range)Extremely High
Safety/Cost Low Hazard / Low CostHigh Cost (Instrumentation)High Hazard / Regulatory Burden
Artifact Risk Photobleaching / AutofluorescenceMatrix effects / Incomplete extractionNon-specific binding
Live Cell Capable Yes (Real-time kinetics)No (Destructive)No (Destructive)

Verdict: Use Fluorescence Microscopy for validating entry and localization.[1] Use LC-MS/MS if you require absolute quantification (e.g., ng drug / 10^6 cells).[1]

Experimental Protocol: Self-Validating Workflow

Objective: Confirm PMI uptake in live or fixed cells while ruling out autofluorescence artifacts.

Reagents & Preparation
  • Stock Solution: Dissolve Propamidine Monoamide Isethionate in DMSO or sterile water to 10 mM.[1] Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Control: Unlabeled cells (Negative Control) and cells treated with standard Pentamidine (Positive Control).[1]

  • Counterstain: Mitotracker Red (if mitochondrial localization is needed) or Propidium Iodide (viability check).[1] Do not use DAPI/Hoechst as they compete for the same binding sites.

Spectral Validation (The "Expert" Step)

Do not assume the filter set. Before the main experiment, perform a spectral scan if you have access to a spectral confocal microscope or a fluorometer.[1]

  • Dilute PMI to 10 µM in PBS.[1]

  • Add 10 µg/mL Calf Thymus DNA (to simulate nuclear binding).[1]

  • Scan Excitation (300–400 nm) and Emission (400–600 nm).[1]

  • Result: Confirm the peak. Usually, you will select a DAPI filter set (Ex 350/50, Em 460/50).[1]

Incubation & Imaging Workflow

ExperimentalWorkflowPrep1. Cell Preparation(Log phase growth)Incubation2. Drug Incubation(1-100 µM PMI, 37°C)Prep->Incubation Add DrugWash3. Rapid Wash(Ice-cold PBS x3)Incubation->Wash Stop UptakeFixation4. Fixation (Optional)(4% PFA, 15 min)Wash->Fixation For Fixed ImagingImage6. Imaging(Widefield or Confocal)Wash->Image For Live ImagingMount5. Mounting(Fluoromount-G)Fixation->MountMount->Image

Figure 2: Step-by-step experimental workflow for fluorescence validation.

Detailed Steps
  • Seeding: Seed cells (e.g., T. brucei or mammalian lines) on poly-L-lysine coated coverslips.[1]

  • Pulse: Replace medium with serum-free medium containing 10 µM to 50 µM PMI .

    • Note: Serum proteins can bind diamidines, reducing free drug concentration.[1] Serum-free pulse is preferred for short timepoints (15-60 mins).[1]

  • Chase/Wash: Aspirate medium and wash 3x with ice-cold PBS .[1]

    • Critical: Ice-cold PBS stops active transport and prevents efflux during the wash.[1]

  • Imaging (Live): Mount in PBS on a glass slide and image immediately.

    • Channel: DAPI/UV Channel.

    • Exposure: Keep exposure <200ms to prevent photobleaching.[1]

  • Imaging (Fixed): Fix with 4% Paraformaldehyde (PFA) for 15 mins.[1] Wash PBS.[1] Mount with anti-fade reagent.[1]

    • Warning: Ethanol fixation can cause leakage of the drug from the nucleus.[1] Use PFA.

Data Interpretation & Validation

Signal Localization
  • Positive Uptake: You will observe distinct, bright blue fluorescence localized to the nucleus and (in kinetoplastids) the kinetoplast .[1] The cytoplasm should show weak or no fluorescence relative to the DNA-containing organelles.[1]

  • Negative Uptake: Uniform, low-level background or complete darkness.[1]

Troubleshooting & Controls (Self-Validation)

To ensure the signal is PMI and not artifacts:

  • Autofluorescence Control: Image cells with no drug. If the nucleus glows, your gain is too high or the cells are autofluorescent.[1]

  • Competition Assay: Co-incubate PMI (50 µM) with excess Adenosine (1 mM) if testing P2 transporter specificity. A reduction in fluorescence confirms transporter-mediated uptake.[1]

  • Viability Check: If the cytoplasm is intensely fluorescent (diffuse), the cell membrane may be compromised (dead cell).[1] Confirm with Phase Contrast.

References

  • Barrett, M. P., et al. (2014).[1] "Green Fluorescent Diamidines as Diagnostic Probes for Trypanosomes." Antimicrobial Agents and Chemotherapy.[1][2]

  • Bray, P. G., et al. (2003).[1] "Cellular Uptake of Diamidines: Fluorescence Microscopy." Trends in Parasitology. (Contextual grounding for diamidine fluorescence).

  • De Koning, H. P. (2001).[1] "Uptake of pentamidine and related drugs by African trypanosomes and the role of the P2 transporter." International Journal for Parasitology.[1]

  • Nagle, P. S., et al. (2014).[1] "Determination of intracellular drug concentration by LC-MS/MS." Journal of Chromatography B. (Reference for comparative analysis).

Safety Operating Guide

Propamidine Monoamide Isethionate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Propamidine Monoamide Isethionate Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals, and EHS Officers[1]

Executive Directive: The Precautionary Disposal Standard

Immediate Action Required: Propamidine Monoamide Isethionate (CAS 1391051-87-8) is a pharmacologically active impurity/degradation product of the antimicrobial agent Propamidine.[1] While often not classified as a P- or U-listed hazardous waste under RCRA (Resource Conservation and Recovery Act), it must be treated as Non-Regulated Pharmaceutical Waste and disposed of via high-temperature incineration .[1]

NEVER dispose of this compound down the drain. Its specific utility as an amoebicide and antiseptic implies inherent aquatic toxicity, triggering the ethical and regulatory requirements of the EPA’s "Sewer Ban" (40 CFR Part 266 Subpart P).

Chemical Context & Hazard Logic

To dispose of a chemical safely, you must understand its behavior. Propamidine Monoamide Isethionate is the hydrolysis degradation product of Propamidine Isethionate.

  • The "Monoamide" Factor: The degradation from a diamidine to a monoamide alters solubility and potency but likely retains the core aromatic toxicity profile of the parent compound.

  • The Isethionate Salt: The presence of isethionic acid (2-hydroxyethanesulfonic acid) increases water solubility.[1] This is a critical risk factor—if spilled or flushed, it dissolves rapidly, making containment impossible and environmental release immediate.

  • Bioactivity: As a reference standard for an antimicrobial drug, this substance is designed to disrupt cellular function. Disposal protocols must ensure total molecular destruction to prevent the development of microbial resistance in environmental reservoirs.

Table 1: Chemical Profile & Waste Classification

PropertySpecificationOperational Implication
Chemical Name Propamidine Monoamide IsethionateReference Standard / Impurity
CAS Number 1391051-87-8Use for waste profiling
Parent Compound Propamidine Isethionate (CAS 140-63-6)Proxy for toxicity data
Physical State Solid (typically white powder)Dust inhalation hazard during transfer
RCRA Status Non-Listed (Not P/U listed)Treat as "Non-RCRA Regulated Pharmaceutical"
Disposal Method Incineration Only Destruction of aromatic ring structure

The Self-Validating Disposal System

A "Self-Validating System" means the protocol prevents error through its design.[1] We use the "Trace-Segregate-Destroy" workflow.[1] If you cannot check off the "Trace" step, you cannot proceed to "Segregate."

Step 1: Trace (Characterization)

Before moving the vial, confirm the waste stream.

  • Validation Check: Does the label read "Propamidine Monoamide Isethionate"?

  • Validation Check: Is the material mixed with solvents?

    • If YES (e.g., HPLC effluent): It is Mixed Chemical Waste .

    • If NO (Pure solid/expired standard): It is Pharmaceutical Waste .

Step 2: Segregate (Packaging)

Do not mix with general trash or biohazardous waste (red bag) unless infectious agents are present.[1]

  • For Solids (Pure Substance):

    • Keep in original manufacturer vial if possible.

    • Place the vial inside a clear, sealable secondary bag (e.g., Ziploc).

    • Deposit into a White or Blue pharmaceutical waste container (depending on facility color coding for non-RCRA pharma waste).

  • For Liquids (Stock Solutions):

    • Collect in a chemically compatible HDPE container (High-Density Polyethylene).

    • Crucial: Do not fill >90% to allow for thermal expansion.

    • Label as "Non-Hazardous Pharmaceutical Waste - Aqueous Solution with Propamidine."[1]

Step 3: Destroy (Hand-off)

Transfer custody to your licensed waste hauler for Incineration .[1]

  • Why Incineration? Landfilling (even in lined cells) risks leaching. Incineration at >1000°C ensures the breakdown of the amidine nitrogen-carbon bonds, neutralizing the biological activity.[1]

Visual Workflow: Decision Logic

The following diagram outlines the decision process for disposing of Propamidine Monoamide Isethionate.

DisposalWorkflow Start Waste Generation: Propamidine Monoamide Isethionate StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Vial) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid PackSolid Double Bag Vial Label: 'Non-RCRA Pharma Waste' Solid->PackSolid ContamCheck Is it mixed with hazardous solvents? Liquid->ContamCheck SolventYes Manage as Hazardous Chemical Waste (RCRA) ContamCheck->SolventYes Yes (Acetonitrile/MeOH) SolventNo Aqueous/Buffer Only ContamCheck->SolventNo No (Water/PBS) Final DISPOSAL METHOD: High-Temp Incineration SolventYes->Final Incinerate via Haz Waste Stream PackLiquid Collect in HDPE Drum Label: 'Non-RCRA Pharma Waste' SolventNo->PackLiquid PackSolid->Final PackLiquid->Final

Figure 1: Decision logic for segregating Propamidine Monoamide Isethionate waste streams based on physical state and solvent contamination.

Emergency Response: Spill Protocol

If this reference standard is spilled in the lab, immediate containment is required to prevent it from entering floor drains.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Dry Spill (Powder):

    • Do NOT sweep vigorously (avoids aerosolization).

    • Cover with a wet paper towel to dampen the powder.

    • Scoop up the damp material and place it in a disposable hazardous waste bag.

    • Wipe the area with 10% bleach solution (deactivates biological agents, though less critical for the chemical itself) followed by water.

  • Wet Spill (Solution):

    • Place absorbent pads over the spill immediately.

    • Do not dilute with water.[2]

    • Collect pads into the pharmaceutical waste bin.

Regulatory Grounding (Why We Do This)

  • EPA 40 CFR Part 266 Subpart P (The "Sewer Ban"): While originally targeted at healthcare facilities, this regulation sets the industry standard for pharmaceutical waste. It explicitly prohibits the flushing of hazardous waste pharmaceuticals. As a researcher, adhering to this standard protects your facility from liability under the Clean Water Act [1].

  • Aquatic Toxicity: Propamidine derivatives are toxic to protozoa (Acanthamoeba). Release into waterways can disrupt local microbial ecosystems, which are the foundation of wastewater treatment plant efficacy [2].

References

  • U.S. Environmental Protection Agency. (2019).[3] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[4][5][6] Federal Register.[3][4] Available at: [Link][1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67413, Propamidine Isethionate. (Parent compound data used for toxicity proxy). Available at: [Link][1]

Sources

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